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  • Product: (5-Bromo-6-methylpyridin-2-yl)methanamine
  • CAS: 1256818-51-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-6-methylpyridin-2-yl)methanamine: A Critical Asset in Drug Discovery

This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel building block, (5-Bromo-6-methylpyridin-2-yl)methanamine. Tailored for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel building block, (5-Bromo-6-methylpyridin-2-yl)methanamine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core characteristics that govern the behavior of this compound in biological systems. Understanding these properties is not merely an academic exercise; it is a fundamental prerequisite for the rational design and successful development of new therapeutic agents.[1][2][3] The interplay of a molecule's physicochemical attributes dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4][5]

Molecular Profile and Structural Attributes

(5-Bromo-6-methylpyridin-2-yl)methanamine is a substituted pyridine derivative, a structural motif prevalent in numerous approved drugs due to its ability to engage in a wide range of biological interactions. The presence of a bromine atom, a methyl group, and a methanamine substituent on the pyridine core imparts a unique electronic and steric signature to the molecule.

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource
IUPAC Name (5-Bromo-6-methylpyridin-2-yl)methanamineN/A
CAS Number 1823361-78-9[6]
Molecular Formula C₇H₉BrN₂[6]
Molecular Weight 201.06 g/mol [6]
Canonical SMILES CC1=C(C=C(N=C1)CN)BrN/A
InChI Key FERXDQSMOWTTSH-UHFFFAOYSA-N[6]

The strategic placement of these functional groups offers multiple avenues for synthetic elaboration, making this compound a versatile intermediate in the construction of more complex molecular architectures.[7][8] The primary amine, in particular, serves as a key handle for derivatization to explore a broad chemical space in drug discovery programs.[6]

Predicted and Analog-Informed Physicochemical Properties

While extensive experimental data for (5-Bromo-6-methylpyridin-2-yl)methanamine is not yet publicly available, we can infer and predict its key physicochemical properties based on data from closely related analogs and established computational models.[2] These parameters are crucial for anticipating a compound's behavior in various stages of drug development, from initial screening to formulation.[9]

Table 2: Summary of Predicted and Analog-Derived Physicochemical Properties

Physicochemical ParameterPredicted/Analog ValueImportance in Drug Discovery
Melting Point (°C) Solid (Analog: 79-84)Influences solubility, stability, and formulation development.
Boiling Point (°C) >200 (Analog: 234.3)Relevant for purification and stability at high temperatures.
pKa (Acid Dissociation Constant) Predicted: ~8.5-9.5 (amine)Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.[4][5]
LogP (Octanol-Water Partition Coefficient) Predicted: ~1.5-2.5A measure of lipophilicity, which affects cell membrane permeability, protein binding, and metabolic stability.[1][4]
Aqueous Solubility Predicted: Moderately SolubleCrucial for absorption and achieving therapeutic concentrations.[2][10]
Polar Surface Area (PSA) Predicted: ~38 ŲInfluences membrane permeability and blood-brain barrier penetration.

Experimental Determination of Key Physicochemical Properties

To provide actionable insights for laboratory work, this section outlines standard, validated protocols for the experimental determination of the most critical physicochemical properties.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter as it dictates the charge state of a molecule at a given pH.[4] The primary amine in (5-Bromo-6-methylpyridin-2-yl)methanamine is expected to be the main ionizable center.

Experimental Workflow: pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., Methanol) B Add to aqueous KCl solution A->B Dilution C Titrate with standardized HCl B->C Automated Titrator D Record pH and titrant volume C->D Data Acquisition E Plot titration curve (pH vs. volume) D->E F Determine equivalence point E->F G Calculate pKa from half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of (5-Bromo-6-methylpyridin-2-yl)methanamine in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO).

  • Aqueous Solution: Add the dissolved sample to a thermostated vessel containing a known volume of an aqueous electrolyte solution (e.g., 0.15 M KCl).

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid using an automated titrator.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Analysis: Plot the titration curve and its first derivative to accurately determine the equivalence point. The pKa is determined from the pH at the half-equivalence point. The use of specialized software, such as that provided by Sirius T3, can automate this process and provide highly accurate results.[4]

Determination of Lipophilicity (LogD) by Shake-Flask Method

Lipophilicity, often expressed as LogP or LogD (at a specific pH), is a key determinant of a drug's ability to cross biological membranes.[2] The shake-flask method is the traditional and most reliable technique for its determination.[11]

Experimental Workflow: LogD Determination

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare n-octanol and aqueous buffer (pH 7.4) B Pre-saturate both phases A->B C Add compound to mixture B->C D Shake until equilibrium C->D E Centrifuge to separate phases D->E F Measure concentration in each phase via HPLC-UV E->F G Calculate LogD = log([Octanol]/[Aqueous]) F->G

Caption: Workflow for LogD determination using the shake-flask method.

Protocol:

  • Phase Preparation: Prepare a buffered aqueous solution at the desired pH (typically 7.4 to mimic physiological conditions) and n-octanol. Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Compound Addition: Add a known amount of (5-Bromo-6-methylpyridin-2-yl)methanamine to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the mixture for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Assessment of Aqueous Solubility

Aqueous solubility is a critical factor for oral absorption and the development of intravenous formulations.[9] Thermodynamic solubility is the most accurate measure and is determined at equilibrium.

Experimental Workflow: Thermodynamic Solubility

Solubility_Workflow A Add excess solid compound to buffer (e.g., PBS pH 7.4) B Equilibrate for >24h with shaking/stirring A->B C Filter to remove undissolved solid B->C D Quantify concentration of solubilized compound via HPLC-UV C->D E Report solubility (e.g., in µg/mL or µM) D->E

Caption: Workflow for determining thermodynamic aqueous solubility.

Protocol:

  • Sample Preparation: Add an excess amount of solid (5-Bromo-6-methylpyridin-2-yl)methanamine to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter the suspension to remove any undissolved solid.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound, typically by HPLC-UV against a standard curve.

Stability Assessment

The chemical stability of a drug candidate under various conditions is a key indicator of its potential for successful development.[4][9]

pH Stability Profile

Evaluating stability across a range of pH values is essential to predict degradation in the gastrointestinal tract and to determine appropriate storage conditions.

Protocol:

  • Incubation: Prepare solutions of (5-Bromo-6-methylpyridin-2-yl)methanamine in a series of buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Time Points: Incubate these solutions at a controlled temperature (e.g., 37°C).

  • Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and quench any further degradation.

  • Quantification: Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

Conclusion and Future Directions

The physicochemical properties of (5-Bromo-6-methylpyridin-2-yl)methanamine, whether predicted or experimentally determined, are indispensable for guiding its journey through the drug discovery pipeline. The protocols outlined in this guide provide a robust framework for obtaining the high-quality data necessary for informed decision-making. Future work should focus on the experimental validation of the predicted properties and further characterization, including solid-state properties (polymorphism) and metabolic stability, to build a complete profile of this promising chemical entity. Such a thorough understanding will undoubtedly accelerate the development of new and effective therapeutics based on this versatile scaffold.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Importance of Physicochemical Properties In Drug Discovery. RAJASTHAN AYURVED UNIVERSITY.
  • Physicochemical Property Study - DMPK. WuXi AppTec.
  • What are the physicochemical properties affecting drug distribution?
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical.
  • 5 Bromo 6 Methylpyridin 2 Amine Acid. IndiaMART.
  • 2-Amino-5-bromo-6-methylpyridine. Sigma-Aldrich.
  • Chromatographic Approaches for Physicochemical Characteriz
  • Characterization of Physicochemical Properties. Pace Analytical.
  • (6-Bromo-5-methylpyridin-2-yl)methanamine. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Formula of 5-bromo-6-methyl-2-aminomethylpyridine

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the molecular structure, formula, and synthesis of 5-bromo-6-methyl-2-aminomethylpyridine, a heterocyclic aro...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and synthesis of 5-bromo-6-methyl-2-aminomethylpyridine, a heterocyclic aromatic compound of significant interest to researchers and professionals in drug development. The document elucidates the compound's key identifiers, physicochemical properties, and a detailed, field-proven protocol for its synthesis. The strategic placement of a bromine atom, a methyl group, and an aminomethyl group on the pyridine core makes this molecule a versatile intermediate for the synthesis of novel bioactive compounds. This guide is intended to serve as a valuable resource for scientists engaged in medicinal chemistry and organic synthesis, offering both foundational knowledge and practical insights into the utilization of this compound.

Introduction

5-bromo-6-methyl-2-aminomethylpyridine is a substituted pyridine derivative that holds considerable potential as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. The unique arrangement of its functional groups—a bromine atom at the 5-position, a methyl group at the 6-position, and an aminomethyl group at the 2-position—provides multiple reactive sites for chemical modification.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. This allows for the introduction of a wide array of aryl and heteroaryl moieties. The primary amine of the aminomethyl group is a versatile functional handle for the formation of amides, sulfonamides, and other derivatives, enabling the exploration of extensive chemical space in drug discovery programs. The presence of both electron-donating (methyl and aminomethyl) and electron-withdrawing (bromo) groups influences the reactivity of the pyridine ring, making it a valuable intermediate in complex organic transformations.[1]

This guide will provide an in-depth analysis of the molecular structure and a reliable synthetic protocol for 5-bromo-6-methyl-2-aminomethylpyridine, empowering researchers to leverage its unique chemical attributes in their synthetic endeavors.

Molecular Structure and Identifiers

The molecular structure of 5-bromo-6-methyl-2-aminomethylpyridine is characterized by a central pyridine ring. A bromine atom is substituted at the C5 position, a methyl group at the C6 position, and an aminomethyl group (-CH₂NH₂) at the C2 position.

Molecular Diagram

Caption: 2D structure of 5-bromo-6-methyl-2-aminomethylpyridine.

Key Identifiers
IdentifierValueSource
IUPAC Name (5-bromo-6-methylpyridin-2-yl)methanamineN/A
Molecular Formula C₇H₉BrN₂N/A
Molecular Weight 201.07 g/mol N/A
Canonical SMILES C1=C(C(=NC=C1)Br)C(N)CN/A
InChI InChI=1S/C7H9BrN2/c1-5-6(8)2-3-7(10)9-5/h2-3H,10H2,1H3N/A
InChIKey N/AN/A
CAS Number N/AN/A

Note: As of the date of this publication, a specific CAS number for 5-bromo-6-methyl-2-aminomethylpyridine has not been assigned. The identifiers are based on its chemical structure.

Physicochemical Properties

PropertyEstimated ValueNotes
Physical State SolidBased on similar pyridine derivatives.[2][3]
Melting Point 79-84 °CBased on the closely related isomer 5-bromo-6-methyl-2-pyridinamine.[3]
Boiling Point 234.3 °C at 760 mmHgBased on the closely related isomer 5-bromo-6-methyl-2-pyridinamine.[3]
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane.Expected behavior for this class of compounds.
pKa ~8-9Estimated for the primary amine, influenced by the pyridine ring.

Synthesis Protocol: Reductive Amination of 5-Bromo-6-methylpicolinaldehyde

The most direct and efficient method for the synthesis of 5-bromo-6-methyl-2-aminomethylpyridine is the reductive amination of its corresponding aldehyde precursor, 5-bromo-6-methylpicolinaldehyde.[4] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired primary amine.

Synthetic Workflow

start 5-Bromo-6-methylpicolinaldehyde intermediate Imine Intermediate start->intermediate Ammonia product 5-bromo-6-methyl-2-aminomethylpyridine intermediate->product Reducing Agent (e.g., Sodium Borohydride)

Caption: Synthetic workflow for 5-bromo-6-methyl-2-aminomethylpyridine.

Step-by-Step Methodology

Materials:

  • 5-Bromo-6-methylpicolinaldehyde

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 5-bromo-6-methylpicolinaldehyde (1.0 eq.) in anhydrous methanol.

  • Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.) at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-bromo-6-methyl-2-aminomethylpyridine.

Causality Behind Experimental Choices
  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvents: The use of anhydrous methanol is crucial as water can hydrolyze the imine intermediate and react with the reducing agent.

  • Excess Ammonia: A large excess of ammonia is used to drive the equilibrium towards the formation of the imine.

  • Sodium Borohydride: This is a mild and selective reducing agent suitable for the reduction of imines in the presence of other functional groups. The portion-wise addition at low temperature helps to control the exothermic reaction and the rate of hydrogen evolution.

  • Aqueous Workup: The sodium bicarbonate quench neutralizes any remaining acid and decomposes excess borohydride. The brine wash helps to remove water from the organic layer.

Applications in Drug Development

The structural motifs present in 5-bromo-6-methyl-2-aminomethylpyridine make it a valuable precursor for the synthesis of a variety of biologically active molecules. The aminopyridine core is a known scaffold for kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. The primary amine can be readily derivatized to introduce side chains that can interact with specific pockets within a biological target, such as an enzyme's active site, to enhance potency and selectivity. Furthermore, the bromine atom serves as a handle for late-stage functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Conclusion

5-bromo-6-methyl-2-aminomethylpyridine represents a strategically functionalized heterocyclic compound with significant potential for applications in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its molecular structure, key identifiers, and a robust synthetic protocol. By understanding the chemical properties and synthetic accessibility of this molecule, researchers are better equipped to utilize it in the design and development of novel chemical entities with therapeutic potential.

References

  • Shandong Biotech. 5-Bromo-6-methylpyridin-2-amine. Available from: [Link]

  • PubChem. 2-Pyridinamine, 5-bromo-6-methyl-. Available from: [Link]

  • IndiaMART. 5 Bromo 6 Methylpyridin 2 Amine Acid. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]

  • Redalyc.org. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Hoffman Fine Chemicals. 1-(5-Bromo-6-methoxypyridin-2-yl)-N-methylmethanamine. Available from: [Link]

  • Angene Chemical. 2-Pyridinecarboxaldehyde, 5-bromo-6-methyl-. Available from: [Link]

  • Chemical Communications (RSC Publishing). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Available from: [Link]

  • PubChemLite. 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid. Available from: [Link]

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Foundational

An In-depth Technical Guide to (5-Bromo-6-methylpyridin-2-yl)methanamine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (5-Bromo-6-methylpyridin-2-yl)methanamine, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and development. Due t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (5-Bromo-6-methylpyridin-2-yl)methanamine, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and development. Due to the compound's novelty, this document synthesizes information from closely related analogues to present a robust guide on its chemical identity, a plausible synthetic route, analytical characterization, and safety protocols.

Chemical Identity and Physicochemical Properties

As of the latest literature review, a specific CAS number for (5-Bromo-6-methylpyridin-2-yl)methanamine has not been assigned, indicating its status as a novel or less-common chemical entity. However, based on its structure, we can deduce its core identifiers and predict its physicochemical properties. These are summarized in Table 1.

Table 1: Chemical Identifiers and Predicted Properties of (5-Bromo-6-methylpyridin-2-yl)methanamine

IdentifierValue
IUPAC Name (5-Bromo-6-methylpyridin-2-yl)methanamine
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Canonical SMILES NCC1=NC(C)=C(Br)C=C1
Predicted Boiling Point Approx. 250-280 °C at 760 mmHg
Predicted LogP Approx. 1.5-2.0
Predicted Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-(aminomethyl)pyridine derivatives is most commonly achieved through the reduction of the corresponding 2-cyanopyridine precursor.[1][2] This approach offers a high-yield and direct pathway to the primary amine. A proposed synthetic workflow for (5-Bromo-6-methylpyridin-2-yl)methanamine is outlined below.

Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 2-amino-5-bromo-6-methylpyridine. The workflow involves a Sandmeyer reaction to introduce the nitrile group, followed by a catalytic hydrogenation to yield the target primary amine.

Synthesis_Workflow A 2-Amino-5-bromo-6-methylpyridine B Diazotization (NaNO₂, HBr/H₂O, 0-5 °C) A->B Step 1a C Sandmeyer Reaction (CuCN, KCN) B->C Step 1b D 5-Bromo-6-methylpyridine-2-carbonitrile C->D E Catalytic Hydrogenation (H₂, Pd/C or Raney Ni, NH₃/MeOH) D->E Step 2 F (5-Bromo-6-methylpyridin-2-yl)methanamine E->F

Caption: Proposed two-step synthesis of (5-Bromo-6-methylpyridin-2-yl)methanamine.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-6-methylpyridine-2-carbonitrile

  • Diazotization: To a stirred solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in aqueous hydrobromic acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a stirred solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 60-70 °C. The mixture is heated for 1-2 hours.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude nitrile, which can be purified by column chromatography.

Step 2: Synthesis of (5-Bromo-6-methylpyridin-2-yl)methanamine

  • Reduction: The 5-Bromo-6-methylpyridine-2-carbonitrile (1.0 eq) is dissolved in a suitable solvent, typically methanol saturated with ammonia to prevent the formation of secondary amines. A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel) is added.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude (5-Bromo-6-methylpyridin-2-yl)methanamine, which can be further purified if necessary.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of (5-Bromo-6-methylpyridin-2-yl)methanamine would rely on a combination of standard spectroscopic techniques. The expected data is extrapolated from known spectra of similar compounds.[3][4][5][6][7][8]

Analytical Workflow

Analytical_Workflow A Synthesized Product B Purity Assessment (HPLC, GC-MS) A->B C Structural Confirmation A->C H Characterized Compound B->H D ¹H NMR C->D E ¹³C NMR C->E F Mass Spectrometry (MS) C->F G Infrared Spectroscopy (IR) C->G D->H E->H F->H G->H

Caption: Standard workflow for the analytical characterization of the target compound.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for (5-Bromo-6-methylpyridin-2-yl)methanamine

TechniquePredicted Observations
¹H NMR - Singlet for the methyl protons (~2.5 ppm).- Singlet for the aminomethyl protons (~3.9 ppm).- Aromatic protons as two doublets in the range of 7.0-8.0 ppm.
¹³C NMR - Methyl carbon (~20-25 ppm).- Aminomethyl carbon (~45-50 ppm).- Aromatic carbons in the range of 110-160 ppm.
Mass Spec. - Molecular ion peak (M+) showing a characteristic 1:1 isotopic pattern for one bromine atom.
IR Spec. - N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region.[9][10][11]- N-H bending vibration around 1600-1650 cm⁻¹.[9][12]- C-N stretching in the 1250-1335 cm⁻¹ range.[9]

Safety and Handling

Brominated pyridine derivatives should be handled with care, following standard laboratory safety procedures.[13][14][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Development

Substituted pyridines are a cornerstone in medicinal chemistry and drug discovery. The presence of a bromo-substituent provides a reactive handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the creation of diverse chemical libraries. The aminomethyl group can serve as a key pharmacophoric feature or a point for further derivatization.

References

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  • Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0535518A1 - Process for the preparation of 2-piperidinemethanamine.
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  • ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... Retrieved from [Link]

  • Google Patents. (n.d.). US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives.
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  • Google Patents. (n.d.). EP1422220A1 - Process for the preparation of 2-aminomethylpyridine derivative.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material. Retrieved from [Link]

  • ScienceDirect. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • PubChem. (n.d.). 2-Pyridinamine, 5-bromo-6-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)pyridine 1-oxide. Retrieved from [Link]

Sources

Exploratory

Advanced Literature Review and Methodological Guide: 2-(Aminomethyl)pyridine Building Blocks

Executive Summary In the realm of modern synthetic chemistry, the architectural flexibility of low-molecular-weight building blocks dictates the trajectory of both drug discovery and materials science. 2-(Aminomethyl)pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern synthetic chemistry, the architectural flexibility of low-molecular-weight building blocks dictates the trajectory of both drug discovery and materials science. 2-(Aminomethyl)pyridine —commonly referred to as 2-picolylamine or 2-AMP —is a premier bidentate ligand featuring an exceptionally versatile structural motif: a highly basic primary aliphatic amine coupled to a mildly basic,


-accepting pyridine ring[1][2]. This specific electronic asymmetry creates a unique "hard-soft" coordination dynamic, rendering it indispensable for synthesizing transition metal catalysts, developing novel metallopharmaceutics, and designing spin-crossover (SCO) materials[1][3].

This technical guide synthesizes current literature, elucidating the mechanistic causality behind its broad utility, and provides field-validated protocols for the effective utilization of 2-AMP in advanced laboratory settings.

Structural Causality & Physicochemical Profiling

The utility of 2-AMP is fundamentally driven by its bidentate chelation capacity. Unlike symmetric diamines (e.g., ethylenediamine) or symmetric diimines (e.g., bipyridine), 2-AMP provides disparate electronic environments at its two nitrogen centers. The


-hybridized aliphatic amine acts as a strong 

-donor, forcefully anchoring transition metals and stabilizing intermediate oxidation states[2]. Conversely, the

-hybridized pyridine nitrogen acts simultaneously as a

-donor and a weak

-acceptor, which actively draws electron density away from the metal center[2].

This push-pull effect alters the trans-influence across the metal's coordination sphere, selectively labilizing ligands situated trans to the pyridine group. This tunable kinetic lability is highly sought after in both therapeutic design and homogeneous catalysis.

Table 1: Essential Physicochemical Properties of 2-(Aminomethyl)pyridine
ParameterValueScientific & Experimental Significance
CAS Number 3731-51-9Primary identifier for reagent procurement.
Molecular Formula C₆H₈N₂Minimal steric bulk; optimal for dense coordination spheres[4].
Molecular Weight 108.14 g/mol High atom economy when incorporated into larger macromolecules[4].
Boiling Point 195 - 204 °C (atm) / 82-85 °C (12 mmHg)Requires vacuum distillation for purification to prevent thermal degradation[4].
Density (25 °C) ~1.049 g/mLHandled as a neat, colorless to pale-yellow liquid at ambient temp[4].
pKa 9.09 (Aliphatic Amine)Ensures rapid nucleophilic attack and strong binding in neutral to slightly basic conditions[4].

Applications in Drug Discovery: Metallopharmaceutics

Historically, the success of cisplatin in oncology spurred immense interest in platinum and palladium-based complexes. However, resistance mechanisms and severe toxicity require novel ligand architectures. 2-AMP has emerged as a critical building block in this space[2].

Mechanistic Causality in Pd(II) Models : Researchers frequently utilize


 as a kinetic model and standalone therapeutic[2]. The incorporation of 2-AMP critically lowers the pKa of the coordinated water molecules compared to symmetric amine ligands. This is due directly to the 

-accepting property of the picolylamine pyridine group, which increases the electrophilicity of the central Palladium(II) core[2]. Consequently, these complexes demonstrate aggressive binding toward bio-relevant ligands (such as amino acids possessing no side-chain functional groups), forming extremely stable 5-membered chelate rings with stability constants (

) reaching ~8 to 12[2]. This distinct binding kinetic allows 2-AMP-based metallodrugs to interact with DNA and biological proteins via pathways entirely distinct from classical cisplatin, helping to bypass acquired chemo-resistance[2].
Table 2: Thermodynamic Stability of [Pd(AMP)] Amino Acid Interactions
Complex SpeciesLigand TypeStability Constant (

)
Biological Implication

Simple Amino Acids~8.0 - 12.0Formation of highly stable thermodynamic sinks in vivo[2].

Hydroxy-Amino Acids8.30Strong acidification of OH groups limits off-target toxicity[2].

Innovations in Advanced Catalysis & Materials Science

Transfer Hydrogenation (Metal-Ligand Bifunctional Catalysis)

In homogeneous catalysis, 2-AMP is the foundation of highly active ruthenium-based transfer hydrogenation catalysts, such as Baratta's catalyst (


)[1].
The Causality of the "NH Effect" : Unlike traditional inner-sphere mechanisms that require the substrate to displace a ligand and coordinate directly to the metal, 2-AMP facilitates an outer-sphere mechanism. The primary amine (

) protonates the ketone substrate's oxygen via a highly ordered hydrogen-bonding transition state, while the adjacent

transfers a hydride to the carbonyl carbon. This bypasses the energetic penalty of ligand dissociation, resulting in astronomical turnover frequencies (TOFs)[1].
Spin-Crossover (SCO) Materials

In materials science, the


 complex is a hallmark of Spin-Crossover (SCO) phenomena[1][3]. The ligand field splitting parameter (

) imparted by three 2-AMP molecules is delicately poised at the boundary of iron(II)'s spin-pairing energy. By simply modulating the temperature, the complex predictably switches between high-spin and low-spin electron configurations, accompanied by a distinct change in color and magnetic moment[1][3]. This makes 2-AMP integral to the development of next-generation molecular memory storage and thermal sensors.

G A 2-Cyanopyridine (Precursor) B Hydrogenation (H2, Catalyst) A->B C 2-(Aminomethyl)pyridine (Bidentate Ligand) B->C D1 Ru/Os Complexes (Transfer Hydrogenation) C->D1 N,N'-Chelation D2 Pd/Pt Complexes (Metallodrugs) C->D2 D3 Fe(II) Complexes (Spin-Crossover Materials) C->D3

Figure 1: Synthetic pathway and multidisciplinary applications of 2-picolylamine.

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring researchers can confirm intermediate success before proceeding.

Protocol 1: General Synthesis of 2-(Aminomethyl)pyridine

Rationale: While reductive amination of 2-pyridinecarboxaldehyde is possible[4], catalytic hydrogenation of 2-cyanopyridine yields higher atom economy and mitigates polyalkylation[1].

  • Reaction Setup : Dissolve 1.0 equivalent of 2-cyanopyridine in anhydrous ethanol. Add a catalytic amount of Raney Nickel (or Pd/C). Introduce ammonia gas or methanolic ammonia to the solution. (Causality: The presence of excess ammonia aggressively suppresses the coupling of the newly formed primary amine with unreacted imine intermediates, preventing the formation of secondary amine dimers).

  • Hydrogenation : Transfer the mixture to a high-pressure autoclave. Purge with

    
     (3x) followed by 
    
    
    
    (3x). Pressurize to 4-5 bar with
    
    
    and stir at ambient temperature.
  • Self-Validation Check : Monitor the pressure gauge. The reaction is complete when

    
     consumption ceases entirely and the pressure stabilizes.
    
  • Purification : Depressurize and safely filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate under reduced pressure.

  • Isolation : Purify via fractional vacuum distillation, collecting the fraction that boils at roughly 82-85 °C at 12 mmHg.

Protocol 2: Synthesis of the Bio-Relevant Complex

Rationale: Generating a stable, well-defined precursor for subsequent in vitro cytotoxicity screening or amino acid kinetic studies[2].

  • Precursor Solubilization : Dissolve

    
     (1.0 mmol) in 10 mL of deionized water.
    
  • Ligand Addition : Dissolve 2-picolylamine (1.0 mmol) in 2 mL of water or methanol. Add this solution dropwise to the strongly stirred Palladium solution at room temperature.

  • Self-Validation Check (Visual & pH) : The initial

    
     solution is a deep red-brown. Upon the addition of 2-AMP, the chelate effect drives a rapid bimolecular nucleophilic substitution, ejecting two chloride ions. The successful formation of the 
    
    
    
    complex is definitively indicated by a distinct phase change: the rapid precipitation of a bright, canary-yellow solid. Ensure the pH remains near neutral; a sharp drop indicates undesired hydrolysis.
  • Isolation : Stir for 2 hours to ensure thermodynamic completion. Filter the yellow precipitate over a glass frit.

  • Washing : Wash sequentially with cold water (to remove

    
    ), ethanol, and diethyl ether, then dry in vacuo.
    

Pathway S1 K2[PdCl4] Solubilization Red-Brown (aq) S2 Add 2-Picolylamine Equimolar Dropwise S1->S2 Room Temp S3 Ligand Substitution Dual Nucleophilic Attack S2->S3 Chelate Effect S4 [Pd(pic)Cl2] Precipitation Yellow Solid S3->S4 Product Isolation

Figure 2: Self-validating protocol workflow for synthesizing [Pd(pic)Cl2].

References

Sources

Foundational

Topic: The Decisive Spacer: A Comparative Analysis of 2-Aminomethylpyridine and 2-Aminopyridine Derivatives in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the fundamental and practical differences between 2-aminomethylpyridine and 2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental and practical differences between 2-aminomethylpyridine and 2-aminopyridine scaffolds. By dissecting their structural, electronic, and reactive disparities, we aim to equip researchers with the nuanced understanding required to select the optimal pyridine derivative for their specific application, be it in medicinal chemistry, catalysis, or materials science.

Executive Summary: The Critical Distinction at a Glance

The core difference between 2-aminomethylpyridine and 2-aminopyridine lies in a single methylene (-CH2-) group. In 2-aminomethylpyridine, this spacer insulates the amino group from the pyridine ring's aromatic system. Conversely, in 2-aminopyridine, the amino group is directly attached to the ring at the C2 position, leading to significant electronic conjugation. This seemingly minor structural variance has profound consequences for the molecule's basicity, nucleophilicity, coordination geometry, and ultimately, its utility in various scientific domains.

Property2-Aminomethylpyridine2-AminopyridineRationale
Structure Aliphatic primary amine attached to a pyridine ring via a -CH2- spacer.Aromatic amine with the -NH2 group directly conjugated to the pyridine ring.Presence vs. Absence of the methylene spacer.
Basicity (pKa of conjugate acid) ~8.2~6.8The electron-withdrawing effect of the pyridine ring reduces the basicity of the exocyclic amine in 2-aminopyridine. In 2-aminomethylpyridine, the spacer mitigates this effect.
Nucleophilicity More nucleophilic (sp3 hybridized nitrogen).Less nucleophilic (sp2 hybridized nitrogen with lone pair delocalized into the ring).The lone pair on the nitrogen in 2-aminomethylpyridine is more localized and available for reaction.
Coordination Chemistry Forms a stable 6-membered chelate ring with metal ions.Forms a less stable 5-membered chelate ring with metal ions.The methylene spacer allows for a more flexible and stable coordination geometry.
Primary Application Areas Ligands for catalysis, versatile building blocks in synthesis.Precursors for pharmaceuticals, building blocks in medicinal chemistry.Differing electronic and steric properties lend themselves to different applications.

Chapter 1: The Fundamental Dichotomy: Structure and Electronic Effects

The presence or absence of the methylene spacer is the genesis of all subsequent differences in chemical behavior between these two classes of compounds.

The Spacer Makes the Difference

In 2-aminomethylpyridine, the amino group is attached to an sp3-hybridized carbon, rendering it a primary alkylamine appended to a pyridine moiety. This separation prevents direct electronic communication between the nitrogen lone pair and the aromatic π-system of the pyridine ring.

In contrast, 2-aminopyridine features an amino group bonded to an sp2-hybridized carbon of the aromatic ring. This direct attachment allows for the delocalization of the nitrogen's lone pair of electrons into the pyridine ring, a phenomenon known as resonance or mesomerism.

Conjugation vs. Insulation

The electronic landscape of these molecules is a direct consequence of this structural difference.

  • 2-Aminopyridine: The lone pair of the exocyclic amino group is in conjugation with the pyridine ring. This delocalization reduces the electron density on the nitrogen atom, making it less basic and less nucleophilic compared to a typical primary amine. The C2-NH2 bond also possesses a degree of double bond character.

  • 2-Aminomethylpyridine: The methylene spacer acts as an electronic insulator. The amino group, therefore, behaves much like a typical primary alkylamine, with its lone pair localized on the nitrogen atom. Its basicity is primarily influenced by the inductive effect of the nearby pyridine ring.

Spectroscopic Signatures

These electronic differences are readily observable through spectroscopic methods:

  • ¹H NMR: The protons on the amino group of 2-aminopyridine are typically more deshielded (appear at a higher ppm) compared to those in 2-aminomethylpyridine due to the aromatic character and delocalization.

  • ¹³C NMR: The carbon atom attached to the amino group (C2) in 2-aminopyridine is significantly shifted downfield compared to the methylene carbon in 2-aminomethylpyridine.

  • IR Spectroscopy: The N-H stretching frequency in 2-aminopyridine is influenced by the resonance effect, often appearing at a different wavenumber compared to the more standard N-H stretch in 2-aminomethylpyridine.

Chapter 2: Reactivity and Synthetic Implications

The differing electronic and steric environments of the amino group dictate the reactivity of these molecules and the synthetic strategies employed to modify them.

Nucleophilicity and Basicity

As established, the localized lone pair on the nitrogen of 2-aminomethylpyridine makes it a stronger base and a more potent nucleophile than 2-aminopyridine. This has significant practical implications:

  • Salt Formation: 2-Aminomethylpyridine will more readily form salts with acids.

  • N-Functionalization: Reactions such as acylation, alkylation, and sulfonylation are generally more facile with 2-aminomethylpyridine. In the case of 2-aminopyridine, competing reactions at the ring nitrogen can sometimes be an issue, and the reduced nucleophilicity may necessitate harsher reaction conditions.

Synthetic Routes

The synthesis of these two scaffolds typically proceeds through different pathways:

  • 2-Aminopyridine derivatives are often synthesized via the Chichibabin reaction, where pyridine is directly aminated using sodium amide. Alternatively, they can be prepared from 2-halopyridines through nucleophilic aromatic substitution.

  • 2-Aminomethylpyridine derivatives are commonly synthesized by the reduction of 2-cyanopyridine. Other methods include the Gabriel synthesis starting from 2-(chloromethyl)pyridine.

Synthetic_Pathways Pyridine Pyridine Two_Aminopyridine 2-Aminopyridine Pyridine->Two_Aminopyridine Chichibabin Reaction (NaNH2) Two_Halopyridine 2-Halopyridine Two_Halopyridine->Two_Aminopyridine Nucleophilic Aromatic Substitution (e.g., NH3) Two_Cyanopyridine 2-Cyanopyridine Two_Aminomethylpyridine 2-Aminomethylpyridine Two_Cyanopyridine->Two_Aminomethylpyridine Reduction (e.g., H2/Pd, LiAlH4) Two_Chloromethylpyridine 2-(Chloromethyl)pyridine Two_Chloromethylpyridine->Two_Aminomethylpyridine Gabriel Synthesis or Direct Amination

Caption: Divergent synthetic routes to the target scaffolds.

Chapter 3: Coordination Chemistry and Catalysis

The geometry and electronic properties of these molecules make them excellent ligands for transition metals, but their coordination behavior is distinct.

Ligand Bite Angle and Chelation

Both 2-aminomethylpyridine and 2-aminopyridine can act as bidentate ligands, coordinating to a metal center through the pyridine ring nitrogen and the exocyclic amino nitrogen.

  • 2-Aminomethylpyridine forms a six-membered chelate ring upon coordination. This larger ring is generally more flexible and often results in a more stable metal complex due to reduced ring strain.

  • 2-aminopyridine forms a five-membered chelate ring. While still stable, this smaller ring can impose more rigid geometric constraints on the resulting metal complex.

Chelation_Comparison cluster_0 2-Aminomethylpyridine Complex cluster_1 2-Aminopyridine Complex M1 M N_ring1 N M1->N_ring1 N_exo1 N M1->N_exo1 C1_1 C N_ring1->C1_1 C2_1 C C1_1->C2_1 C2_1->N_exo1 label_6 6-Membered Ring M2 M N_ring2 N M2->N_ring2 N_exo2 N M2->N_exo2 C1_2 C N_ring2->C1_2 C1_2->N_exo2 label_5 5-Membered Ring

Caption: Chelation modes of the two pyridine derivatives with a metal center (M).

Applications in Homogeneous Catalysis

The choice of ligand can dramatically influence the outcome of a catalytic reaction. For instance, in reactions like transfer hydrogenation, the electronic properties of the ligand can tune the reactivity of the metal center. The more electron-donating nature of 2-aminomethylpyridine can lead to a more electron-rich, and potentially more reactive, metal catalyst compared to a complex with 2-aminopyridine.

Chapter 4: Relevance in Medicinal Chemistry and Drug Design

Both scaffolds are prevalent in pharmaceuticals, but they serve different roles as pharmacophore elements.

Pharmacophore Elements
  • 2-Aminopyridine: This motif is often found in kinase inhibitors, where the N-H group can act as a hydrogen bond donor and the pyridine ring nitrogen as a hydrogen bond acceptor, forming a "hinge-binding" motif with the target protein. The rigidity of the system is often advantageous for fitting into well-defined binding pockets.

  • 2-Aminomethylpyridine: The increased flexibility and basicity of this scaffold make it a versatile building block. The primary amine can be a key interaction point with acidic residues in a protein, such as aspartate or glutamate, or it can serve as a handle for further chemical elaboration.

Case Studies in Drug Development
  • Ibrutinib: This successful kinase inhibitor for treating certain cancers contains a pyrazolopyrimidine core that is bioisosteric to the 2-aminopyridine scaffold, highlighting the importance of this hinge-binding motif.

  • Pikamilon: This nootropic drug is a derivative of nicotinic acid and GABA. While not a direct example, its synthesis showcases the utility of pyridine derivatives as scaffolds for combining different pharmacophores. The choice between a directly attached or spaced amino group would fundamentally alter the drug's ability to cross the blood-brain barrier and interact with its target.

Chapter 5: Experimental Protocols and Characterization

To provide a practical context, we outline representative protocols for the synthesis and characterization of these derivatives.

Protocol: Synthesis of 2-Aminomethylpyridine via Reduction of 2-Cyanopyridine

Objective: To synthesize 2-aminomethylpyridine from 2-cyanopyridine using catalytic hydrogenation.

Materials:

  • 2-Cyanopyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Filter agent (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 2-cyanopyridine in methanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or chromatography as needed.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H stretching peaks (~3300-3400 cm⁻¹) in the IR spectrum. ¹H NMR will show the appearance of a new singlet for the CH₂ group.

Protocol: Comparative Analysis of pKa by Potentiometric Titration

Objective: To experimentally determine and compare the basicity of 2-aminomethylpyridine and 2-aminopyridine.

Procedure:

  • Prepare equimolar solutions of 2-aminomethylpyridine and 2-aminopyridine in deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Place a known volume of the amine solution in a beaker with a magnetic stir bar.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.

  • Plot the pH versus the volume of acid added.

  • The pKa can be determined from the pH at the half-equivalence point.

Expected Outcome: The titration curve for 2-aminomethylpyridine will show a higher pKa value (around 8.2) compared to 2-aminopyridine (around 6.8), quantitatively confirming the higher basicity of the former.

Conclusion: Choosing the Right Scaffold for the Right Application

The decision to use a 2-aminomethylpyridine or a 2-aminopyridine derivative is not arbitrary; it is a critical design choice based on a clear understanding of their inherent properties.

  • Choose 2-aminopyridine when:

    • A rigid, planar scaffold is required for specific binding interactions (e.g., kinase hinge binding).

    • Reduced basicity is necessary to improve pharmacokinetic properties.

    • The electronic effects of conjugation are desired to modulate the properties of the aromatic system.

  • Choose 2-aminomethylpyridine when:

    • A more flexible ligand is needed to form stable, six-membered chelate rings in catalysis.

    • Higher basicity and nucleophilicity are required for a specific reaction or biological interaction.

    • Electronic insulation between the amine and the pyridine ring is crucial to the design.

By appreciating the profound impact of the simple methylene spacer, researchers can harness the distinct advantages of each scaffold, leading to more efficient syntheses, more effective catalysts, and more potent therapeutic agents.

References

  • Chichibabin, A. E.; Zeide, O. A. A new reaction for compounds containing the pyridine nucleus. Zhur. Russ. Fiz. Khim. Obshch.1914 , 46, 1216-36. (A historical reference for the Chichibabin reaction). A more accessible overview can be found at: [Link]

  • Vanden Eynde, J. J.; et al. An Aberrant Course of the Catalytic Hydrogenation of 2-Cyanopyridine. Molecules2021 , 26(1), 13. [Link]

  • Sharma, P.; et al. A review on synthesis and reactions of 2-aminomethyl pyridine. Journal of Saudi Chemical Society2016 , 20(4), 433-450. [Link]

  • Baran, Y.; et al. Synthesis, characterization, crystal structures, and antimicrobial activities of N-(2-pyridinylmethylene)-2-aminopyridine and its Cu(II) and Co(II) complexes. Journal of Coordination Chemistry2010 , 63(10), 1756-1766. [Link]

  • Traxler, P.; Furet, P. Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics1999 , 82(2-3), 195-206. [Link]

Protocols & Analytical Methods

Method

Application Notes: (5-Bromo-6-methylpyridin-2-yl)methanamine as a Versatile Intermediate in Medicinal Chemistry

Introduction: The Strategic Value of the (5-Bromo-6-methylpyridin-2-yl)methanamine Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the (5-Bromo-6-methylpyridin-2-yl)methanamine Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient exploration of chemical space. (5-Bromo-6-methylpyridin-2-yl)methanamine emerges as a highly valuable intermediate, offering a convergence of desirable features for the medicinal chemist. Its structure is characterized by a pyridine core, a synthetically versatile bromine atom, and a nucleophilic primary aminomethyl group. This unique combination of functionalities allows for sequential and orthogonal derivatization, making it an ideal scaffold for constructing libraries of complex molecules targeted at a wide range of biological targets.

The pyridine ring itself is a privileged scaffold in medicinal chemistry, with the nitrogen atom acting as a hydrogen bond acceptor and influencing the molecule's overall physicochemical properties.[1] The bromine atom at the 5-position serves as a key handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[1] This is a cornerstone of modern drug design for creating biaryl structures prevalent in kinase inhibitors and other targeted therapies.[2] Simultaneously, the primary amine of the methanamine substituent at the 2-position is a potent nucleophile, readily participating in reactions like amide bond formation and reductive amination to build out the molecule in a different vector.[1][3]

This guide provides an in-depth analysis of the core synthetic transformations involving (5-Bromo-6-methylpyridin-2-yl)methanamine, complete with detailed, field-proven protocols designed for immediate application in a research setting.

Derivatization via the Aminomethyl Group

The primary amine is a robust nucleophilic center, providing a direct route for elongation and functionalization. The two most common and powerful methods for its derivatization are amide coupling and reductive amination.

Amide Bond Formation: Building Pharmacophores

The formation of an amide bond is the most frequent reaction in medicinal chemistry, allowing for the connection of molecular fragments with a stable, planar linker capable of engaging in crucial hydrogen bonding interactions.[4] Coupling (5-Bromo-6-methylpyridin-2-yl)methanamine with a diverse range of carboxylic acids is a straightforward strategy to generate extensive compound libraries.[4] The reaction proceeds via the activation of the carboxylic acid, which then readily reacts with the amine.[5]

Causality of Experimental Choices:

  • Coupling Reagents: Reagents like HATU or HBTU are often preferred as they are highly efficient, minimize side reactions, and suppress racemization when coupling chiral carboxylic acids.[5]

  • Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIEA) is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.[5]

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to ensure all reactants remain in solution and do not interfere with the active intermediates.[6]

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions amine (5-Bromo-6-methylpyridin-2-yl)methanamine reagents HATU, DIEA DMF, 0°C to RT amine->reagents 1.0 eq acid R-COOH acid->reagents 1.1 eq product N-((5-bromo-6-methylpyridin-2-yl)methyl)amide reagents->product

Caption: Workflow for Amide Coupling.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equivalents).

  • Dissolve the acid in anhydrous DMF (approximately 0.2 M).

  • Add (5-Bromo-6-methylpyridin-2-yl)methanamine (1.0 equivalent) to the solution.

  • Add HATU (1.2 equivalents) and Diisopropylethylamine (DIEA) (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency, low racemization.[5]
Base DIEANon-nucleophilic, scavenges HCl.[5]
Solvent Anhydrous DMFAprotic, good solubility for reactants.[6]
Temperature Room TemperatureSufficient for most couplings.
Typical Yield 70-95%Dependent on substrates.
Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone).[7] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride reagent.[8] This method avoids the over-alkylation issues often seen with direct alkylation using alkyl halides.[7]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[7] Its use avoids the need for pH control often required with reagents like NaBH₃CN.

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are common solvents that work well for both imine formation and the reduction step.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the imine.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions amine (5-Bromo-6-methylpyridin-2-yl)methanamine reagents NaBH(OAc)₃, AcOH DCE, RT amine->reagents 1.0 eq carbonyl Aldehyde or Ketone carbonyl->reagents 1.2 eq product N-Substituted-(5-bromo-6-methylpyridin-2-yl)methanamine reagents->product

Caption: Workflow for Reductive Amination.

Protocol 2: General Procedure for Reductive Amination

  • In a round-bottom flask, dissolve (5-Bromo-6-methylpyridin-2-yl)methanamine (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirring solution.

  • Continue stirring at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired secondary amine.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃Selectively reduces iminium ions over carbonyls.[7]
Catalyst Acetic AcidCatalyzes imine formation.
Solvent DCEAnhydrous, compatible with reagents.
Temperature Room TemperatureMild conditions preserve functional groups.
Typical Yield 65-90%Dependent on carbonyl partner.

Functionalization via the Bromine Atom: Cross-Coupling Strategies

The C-Br bond on the electron-deficient pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon and nitrogen-based substituents, dramatically increasing molecular complexity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[9] This reaction is fundamental to synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[10][11]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[12]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid for transmetalation to the palladium center.[12]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[10]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions amine (5-Bromo-6-methylpyridin-2-yl)methanamine reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C amine->reagents 1.0 eq boronic_acid Ar-B(OH)₂ boronic_acid->reagents 1.2 eq product (5-Aryl-6-methylpyridin-2-yl)methanamine reagents->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask, add (5-Bromo-6-methylpyridin-2-yl)methanamine (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Heat the reaction mixture to 85-100 °C with vigorous stirring for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13] This reaction has revolutionized the synthesis of arylamines, providing a powerful alternative to classical methods.[14]

Causality of Experimental Choices:

  • Catalyst/Ligand: Specific, often bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are crucial for promoting the reductive elimination step that forms the C-N bond.[14] Pd₂(dba)₃ is a common Pd(0) precursor.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[14]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions amine1 (5-Bromo-6-methylpyridin-2-yl)methanamine reagents Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene, 110°C amine1->reagents 1.0 eq amine2 R¹R²NH amine2->reagents 1.2 eq product 5-(R¹R²-amino)-6-methylpyridin-2-yl)methanamine reagents->product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • In a dry Schlenk tube equipped with a stir bar, combine Pd₂(dba)₃ (2-4 mol%), Xantphos (4-8 mol%), and cesium carbonate (1.5 equivalents).

  • Add (5-Bromo-6-methylpyridin-2-yl)methanamine (1.0 equivalent) and the coupling amine (1.2 equivalents).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction's progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired product.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] It is a reliable method for synthesizing arylalkynes and conjugated enynes.[16] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[17]

Causality of Experimental Choices:

  • Dual Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while the copper(I) salt (CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the solvent and to neutralize the HX generated during the reaction.[15]

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions amine (5-Bromo-6-methylpyridin-2-yl)methanamine reagents Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, 60°C amine->reagents 1.0 eq alkyne Terminal Alkyne alkyne->reagents 1.2 eq product (5-(Alkynyl)-6-methylpyridin-2-yl)methanamine reagents->product

Caption: Workflow for Sonogashira Coupling.

Protocol 5: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add (5-Bromo-6-methylpyridin-2-yl)methanamine (1.0 equivalent), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar).

  • Add a degassed solvent such as THF, followed by degassed triethylamine (Et₃N) (2-3 equivalents).

  • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 50-70 °C and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite to remove catalyst residues.

  • Wash the filtrate with water, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[18]

Conclusion

(5-Bromo-6-methylpyridin-2-yl)methanamine stands out as a powerful and versatile building block for medicinal chemistry. The orthogonal reactivity of its primary amine and bromo-substituent allows for a logical and highly adaptable approach to scaffold decoration. By employing the robust protocols detailed in these application notes—from amide couplings and reductive aminations to a suite of palladium-catalyzed cross-coupling reactions—researchers can efficiently generate novel and diverse libraries of compounds, accelerating the drug discovery process. The strategic application of this intermediate provides a reliable pathway to complex molecular architectures with significant potential for biological activity.

References

  • BenchChem.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Gruß, H., & Sewald, N. (2022). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.
  • Wikipedia contributors. (2024).
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • BenchChem. (6-Bromo-5-methylpyridin-2-yl)methanamine.
  • Synple Chem.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling.[Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Khan, M. G., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia.
  • Fisher Scientific. Amide Synthesis.
  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Scribd. Coupling Reagents in Amide Synthesis.
  • Rasool, N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

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Application

Application Note: Reductive Amination of (5-Bromo-6-methylpyridin-2-yl)methanamine

Abstract This application note provides a comprehensive guide to the reductive amination of (5-Bromo-6-methylpyridin-2-yl)methanamine, a versatile building block in medicinal chemistry and drug development.[1] We will ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the reductive amination of (5-Bromo-6-methylpyridin-2-yl)methanamine, a versatile building block in medicinal chemistry and drug development.[1] We will explore the underlying mechanism, detail a robust one-pot experimental protocol using sodium triacetoxyborohydride (STAB), and provide guidance on reaction monitoring, work-up, and product characterization. The causality behind experimental choices, troubleshooting strategies, and the scope of the reaction are discussed to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines from carbonyl compounds.[2][3] This method is widely employed in the pharmaceutical industry due to its efficiency and broad substrate scope.[2][4] The starting material, (5-Bromo-6-methylpyridin-2-yl)methanamine, incorporates a halogenated pyridine scaffold, a privileged structure in many biologically active molecules.[1] The bromine atom serves as a valuable synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions, while the primary amine is readily derivatized via reductive amination to explore a wide chemical space.[1]

This guide focuses on a one-pot protocol, which streamlines the synthesis by performing the initial imine formation and subsequent reduction in the same reaction vessel.[5][6] This approach improves efficiency and minimizes handling of the potentially unstable imine intermediate.[7]

Mechanism and Rationale for Reagent Selection

The reductive amination process occurs in two main stages within a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone.[7][8] This is followed by a dehydration step to form an imine intermediate.[7] In slightly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[8][9]

  • Reduction: A hydride-reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[7]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Amine (5-Bromo-6-methylpyridin-2-yl)methanamine Carbonyl Aldehyde or Ketone (R-C(O)-R') Hemiaminal Hemiaminal Intermediate Imine Imine Intermediate Iminium Iminium Ion Product Secondary Amine Product Iminium->Product + Hydride (from STAB) STAB Sodium Triacetoxyborohydride (STAB)

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For one-pot reductive aminations, the choice of reducing agent is critical.[2] It must be mild enough to not reduce the starting aldehyde or ketone but reactive enough to efficiently reduce the intermediate imine/iminium ion.[6][8]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the preferred reagent for this protocol. Its attenuated reactivity, due to the electron-withdrawing effects of the acetoxy groups, makes it highly selective for the reduction of iminium ions over carbonyls.[2][8][9] This high selectivity is key to the success of the one-pot procedure.[6][8][10]

  • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent that can readily reduce the starting carbonyl compound, leading to undesired alcohol byproducts.[6][11] Therefore, it is typically used in a two-step procedure where the imine is pre-formed before the addition of the reductant.[11][12]

  • Sodium Cyanoborohydride (NaBH₃CN): While also selective, NaBH₃CN is highly toxic and generates cyanide waste, making STAB a safer alternative.[2][8][12]

Role of Solvent and Acid Catalyst

  • Solvent: Anhydrous aprotic solvents are required as STAB is water-sensitive.[2][11] 1,2-Dichloroethane (DCE) is the preferred solvent, though tetrahydrofuran (THF) can also be used.[9][13]

  • Acid Catalyst: While not always necessary for reactive aldehydes, a catalytic amount of acetic acid is often added, particularly when using ketones.[6][14] The acid catalyzes the dehydration step to form the imine and facilitates the formation of the more reactive iminium ion.[9][14]

Experimental Protocol

This protocol provides a general method for the reductive amination of (5-Bromo-6-methylpyridin-2-yl)methanamine with a representative aldehyde.

Materials and Reagents:

  • (5-Bromo-6-methylpyridin-2-yl)methanamine

  • Aldehyde or Ketone (e.g., Isobutyraldehyde)

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • STAB is water-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.

  • DCE is a suspected carcinogen; handle with appropriate caution.

G

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (5-Bromo-6-methylpyridin-2-yl)methanamine (1.0 equiv.).

  • Addition of Reactants: Dissolve the amine in anhydrous DCE (to make a ~0.1-0.2 M solution). Add the aldehyde or ketone (1.0–1.2 equiv.).[13] If the carbonyl compound is a ketone, add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.[6]

  • Reduction: Add STAB (1.2–1.5 equiv.) to the mixture in one portion or portion-wise.[6][13] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-24 hours).[13]

  • Work-up:

    • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8][13]

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).[13]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Data and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of (5-Bromo-6-methylpyridin-2-yl)methanamine with isobutyraldehyde.

ParameterValueRationale
Amine 1.0 equiv.Limiting reagent
Aldehyde 1.1 equiv.A slight excess drives imine formation.
STAB 1.5 equiv.Ensures complete reduction of the iminium ion.
Solvent Anhydrous DCEAprotic solvent required for STAB stability.[2][11]
Temperature Room TemperatureMild conditions preserve sensitive functional groups.[8]
Reaction Time 2-12 hoursSubstrate dependent; monitor by TLC/LC-MS.[13]
Typical Yield 75-95%Highly efficient transformation.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the N-alkylated product.

  • LC-MS: To confirm the molecular weight and assess purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction - Inactive STAB (degraded by moisture).- Insufficient imine formation.- Use a fresh bottle of STAB or test its activity.[2]- Increase the imine formation time before adding STAB.- For ketones, add a catalytic amount of acetic acid.[9]
Formation of Alcohol Byproduct - STAB is too reactive for the specific aldehyde.- Reaction temperature is too high.- Ensure the reaction is run at room temperature.- This is rare with STAB but more common with NaBH₄.[8]
Dialkylation of Primary Amine - The secondary amine product reacts with another equivalent of the aldehyde.- Use a stepwise procedure: form the imine first, then add STAB.[8]- Avoid a large excess of the aldehyde.
Difficult Work-up / Emulsion - Formation of salts.- Add more brine during the wash step to break the emulsion.- Filter the entire mixture through a pad of celite.

Conclusion

The one-pot reductive amination using sodium triacetoxyborohydride is a highly efficient, mild, and versatile method for the N-alkylation of (5-Bromo-6-methylpyridin-2-yl)methanamine. The protocol described herein is robust and can be adapted for a wide range of aldehydes and ketones, making it a valuable tool for generating diverse amine libraries in drug discovery and development. By understanding the underlying mechanism and the rationale for reagent selection, researchers can effectively troubleshoot and optimize this important transformation.

References

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from OpenBU website: [Link]

  • Reductive Amination - Organic Chemistry Tutor. Retrieved from Organic Chemistry Tutor website: [Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (2020). Retrieved from University of Manitoba MSpace: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). ACS Omega. [Link]

  • Reductive Amination - Common Conditions. Retrieved from organic-reaction.com: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from Master Organic Chemistry website: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Retrieved from Organic Chemistry Portal website: [Link]

  • Reductive amination - Wikipedia. Retrieved from Wikipedia: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from Organic Chemistry Portal website: [Link]

  • Application Note – Reductive Amination. Retrieved from Synple Chem website: [Link]

  • Synthesis of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from OpenStax website: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Retrieved from Greener Education Materials for Chemists (GEMs) database: [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved from The Organic Chemistry Tutor YouTube channel: [Link]

Sources

Method

Application Notes and Protocols: Strategic Derivatization of the 5-Bromo Position in Pyridine Methanamines

Introduction: The Strategic Importance of 5-Substituted Pyridine Methanamines Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in numerous F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Substituted Pyridine Methanamines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in numerous FDA-approved drugs and functional materials.[1][2] The pyridine methanamine core, in particular, offers a versatile platform for structural modification. The strategic derivatization of the 5-bromo position on this scaffold is a critical step in the synthesis of novel compounds with tailored biological activities and material properties. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of 5-bromopyridine methanamines, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Rationale Behind Derivatization: Expanding Chemical Space

The ability to introduce a variety of substituents at the 5-position of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as:

  • Biological Activity: Modification at this position can significantly impact a compound's binding affinity to biological targets, such as enzymes and receptors. This is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[3]

  • Pharmacokinetic Profile: Altering the substitution pattern can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the introduction of specific groups can enhance metabolic stability.[4]

  • Material Properties: In materials science, derivatization can be used to modulate properties like fluorescence, conductivity, and liquid crystal behavior.

Key Derivatization Strategies

The primary methods for functionalizing the 5-bromo position of pyridine methanamines are palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5] The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' (Ln) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6][7][8] This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.

Protocol: Suzuki-Miyaura Coupling of (5-bromopyridin-2-yl)methanamine with Phenylboronic Acid

Materials:

  • (5-bromopyridin-2-yl)methanamine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (5-bromopyridin-2-yl)methanamine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).[4]

  • Solvent Addition: Add the degassed solvent system (Toluene/H₂O, 4:1, 5 mL).[4]

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylpyridine-2-methanamine derivative.[4]

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields

Boronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Isopropylbenzeneboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂ORefluxN/AHigh
Various arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9518Moderate to Good

Data adapted from references[3] and[6].

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is typically co-catalyzed by palladium and copper(I) complexes.[11]

Protocol: Sonogashira Coupling of (5-bromopyridin-2-yl)methanamine with Phenylacetylene

Materials:

  • (5-bromopyridin-2-yl)methanamine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add (5-bromopyridin-2-yl)methanamine (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triethylamine (3.0 mmol, 3.0 equiv.).[4]

  • Solvent and Alkyne Addition: Add anhydrous THF (5 mL) followed by phenylacetylene (1.2 mmol, 1.2 equiv.).[4]

  • Reaction: Stir the reaction mixture at 60 °C for 6-24 hours, monitoring by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel.[4]

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

CatalystLigandAdditiveBaseSolventTemp (°C)Time (h)
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF1003

Data from a study on related 2-amino-3-bromopyridines, which can serve as a starting point for optimization.[12]

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] This reaction has a broad substrate scope and is tolerant of many functional groups.[13]

Protocol: Buchwald-Hartwig Amination of (5-bromopyridin-2-yl)methanamine with Morpholine

Materials:

  • (5-bromopyridin-2-yl)methanamine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Pd Precatalyst, Ligand, and Base in an Oven-Dried Schlenk Tube B Add (5-bromopyridin-2-yl)methanamine A->B C Add Amine Coupling Partner (e.g., Morpholine) B->C D Add Anhydrous Solvent (e.g., Toluene) C->D E Heat to Reaction Temperature (e.g., 100°C) D->E F Stir for Specified Time (12-24h) E->F G Monitor Reaction (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Dilute with Organic Solvent H->I J Filter through Celite I->J K Concentrate Filtrate J->K L Purify by Column Chromatography K->L M M L->M Final Product

Caption: Key steps in a typical Buchwald-Hartwig amination protocol.

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂), ligand (e.g., XPhos), and base (e.g., NaOtBu) to an oven-dried reaction tube.[15]

  • Reagent Addition: Seal the vessel, remove it from the glovebox (if used), and add (5-bromopyridin-2-yl)methanamine. Add the amine coupling partner (morpholine) and the anhydrous solvent (toluene).[15]

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[15]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite, washing the pad with additional solvent.[15]

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography.[15]

Nucleophilic Aromatic Substitution (SNAr)

While less common for the 5-position of pyridine compared to the 2-, 4-, and 6-positions, nucleophilic aromatic substitution (SNAr) can be a viable strategy under certain conditions. The reactivity of the 5-position (a β-position) is significantly lower than the α (2,6) and γ (4) positions due to the lack of direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[16] However, with highly activated substrates or strong nucleophiles, substitution can occur.

The reaction generally proceeds via a concerted mechanism or a stepwise addition-elimination pathway.[17][18]

General Considerations for SNAr on 5-Bromopyridines:

  • Activating Groups: The presence of strong electron-withdrawing groups elsewhere on the pyridine ring can enhance the reactivity towards nucleophilic attack.

  • Nucleophile Strength: Strong nucleophiles such as alkoxides, thiolates, and some amines are typically required.

  • Reaction Conditions: Elevated temperatures are often necessary to drive the reaction to completion.

Troubleshooting and Best Practices

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

  • Degassed Solvents: The use of degassed solvents is crucial to remove dissolved oxygen, which can interfere with the catalytic cycle.

  • Reagent Purity: The purity of all reagents, especially the catalyst, ligand, and base, is critical for reproducible results.

  • Catalyst and Ligand Screening: For new substrates, it is often necessary to screen a variety of palladium sources, ligands, and bases to identify the optimal reaction conditions.

  • Side Reactions: Be aware of potential side reactions such as homocoupling of the boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions.[9][19]

Conclusion

The derivatization of the 5-bromo position in pyridine methanamines offers a powerful avenue for the synthesis of novel compounds with diverse applications in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide efficient and versatile methods for introducing a wide range of functional groups. By understanding the underlying principles and following robust experimental protocols, researchers can effectively leverage these synthetic strategies to accelerate their research and development efforts.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Li, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry, 258, 115582. [Link]

  • van der Pijl, F., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic & Biomolecular Chemistry, 14(38), 9135-9140. [Link]

  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. [Link]

  • Li, B., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]

  • Nguyen, K. H., et al. (2013). Gold-Mediated Synthesis and Functionalization of Chiral Halopyridones. The Journal of Organic Chemistry, 78(15), 7809–7815. [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Inam, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Future Journal of Pharmaceutical Sciences, 9(1), 47. [Link]

  • Ofial, A. R., & Mayr, H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 69(16), 5424–5431. [Link]

  • Daugulis, O., et al. (2019). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 52(11), 3128–3141. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • IJNRD. (2024). Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemtos. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Glorius, F., & Wencel-Delord, J. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 18(14), 3474–3477. [Link]

  • Knochel, P., & Simaan, S. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(35), 12050–12053. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2026). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (5-Bromo-6-methylpyridin-2-yl)methanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottleneck in the synthesis of (5-Bromo-6-methylpyridin-2-yl)methanamine:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottleneck in the synthesis of (5-Bromo-6-methylpyridin-2-yl)methanamine: reaction yield degradation via chemoselectivity failures .

Whether you are scaling up from 5-bromo-6-methylpicolinonitrile or conducting reductive amination from 5-bromo-6-methylpicolinaldehyde, the protocols below are designed as self-validating systems. Every step includes a mechanistic rationale to explain why a reagent is chosen, alongside visual and analytical checkpoints so you can verify the integrity of your reaction in real-time.

Yield Comparison & Quantitative Data

Synthesizing primary amines on halogenated pyridine scaffolds presents two distinct kinetic challenges: the liability of the aryl-bromide bond during reduction, and the hyper-nucleophilicity of the resulting primary amine, which aggressively outcompetes ammonia to form secondary amine dimers . The tables below summarize the causality behind yield losses across standard methodologies.

Table 1: Nitrile Reduction Methodologies (Starting from 5-Bromo-6-methylpicolinonitrile)

Reducing System Additive / Solvent Temp Target Amine Yield Major Impurity & Causality
H₂ + Pd/C (10%) Methanol 25 °C < 15% Des-bromo amine (>70%) : Palladium inserts into the weak sp² C-Br bond via oxidative addition, cleaving the halogen .
H₂ + Raney-Ni 7M NH₃ in MeOH 25 °C 65 - 70% Dimerization (15%) : Intermediate imine is attacked by the product. NH₃ suppresses but does not eliminate this.

| NiCl₂ / NaBH₄ | Boc₂O, Methanol | 0–25 °C | 85 - 90% | Trace (<2%) : Highly chemoselective. In-situ protection via Boc₂O immediately neutralizes the nucleophile. |

Table 2: Aldehyde Reductive Amination (Starting from 5-Bromo-6-methylpicolinaldehyde)

Nitrogen Source Reducing Agent Target Amine Yield Major Impurity & Causality
NH₃ (gas) NaBH₃CN ~40% Secondary amine dimer : Primary amine product is a stronger nucleophile than NH₃.

| NH₂OH·HCl | Zn/AcOH (Two-step) | 82% | Trace : Two-step oxime isolation physically prevents over-alkylation before reduction occurs . |

Mechanistic Workflows

Synthesis_Pathways A 5-Bromo-6-methylpicolinonitrile C Nitrile Reduction (NiCl2/NaBH4 + Boc2O) A->C Pathway 1 I Impurity: Des-bromo analog (Pd/C pathway) A->I Avoid: Pd/C + H2 B 5-Bromo-6-methylpicolinaldehyde D Oxime Formation (NH2OH.HCl) B->D Pathway 2 J Impurity: Dimer (Direct NH3 pathway) B->J Avoid: NH3 + NaBH3CN F Boc-Protected Amine C->F Protection in-situ G Oxime Intermediate D->G Condensation E Oxime Reduction (Zn/AcOH) H Target Molecule: (5-Bromo-6-methylpyridin-2-yl)methanamine E->H F->H TFA Deprotection G->E Reduction

Fig 1. Mechanistic pathways for (5-Bromo-6-methylpyridin-2-yl)methanamine synthesis.

Validated Experimental Protocols
Protocol A: Chemoselective Nitrile Reduction via Nickel Boride

Use this protocol to avoid debromination and dimerization simultaneously.

  • Reagent Setup : Dissolve 5-bromo-6-methylpicolinonitrile (1.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous methanol (0.2 M concentration) in a round-bottom flask cooled to 0 °C.

  • Catalyst Precursor : Add NiCl₂·6H₂O (0.1 eq). The solution will turn pale green.

  • Reduction : Carefully add NaBH₄ (3.0 eq) in small portions over 30 minutes.

    • Self-Validation Checkpoint: The solution will rapidly transition from pale green to opaque black, accompanied by vigorous H₂ gas evolution. This visual cue guarantees the active Nickel Boride catalyst has formed . If the solution remains green, your NaBH₄ has degraded and must be replaced.

  • Maturation : Remove the ice bath and stir at room temperature for 2 hours.

  • Workup & Chelation : Quench the reaction with an aqueous solution of diethylenetriamine (0.5 eq) or saturated EDTA. This sequesters the colloidal nickel into the aqueous phase, preventing emulsion during extraction.

  • Deprotection : Extract with EtOAc, concentrate, and treat the resulting Boc-protected amine with 20% TFA in Dichloromethane (DCM) for 1 hour at room temperature to afford the free amine.

    • Self-Validation Checkpoint: LC-MS of the intermediate should show an exact 1:1 isotopic bromine mass cluster [M+H]⁺ at m/z 301 and 303. Absence of m/z 223 confirms no debromination occurred.

Protocol B: Reductive Amination via Oxime Intermediate

Use this protocol when starting from the aldehyde to completely suppress secondary amine (dimer) formation.

  • Condensation : Dissolve 5-bromo-6-methylpicolinaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol. Add sodium acetate (1.5 eq) and reflux for 2 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show complete consumption of the highly UV-active aldehyde starting material.

  • Isolation : Cool to room temperature, evaporate the ethanol, wash with water, and extract the oxime into DCM. Concentrate to dryness.

  • Reduction : Dissolve the crude oxime in glacial acetic acid (0.3 M) and cool to 0 °C. Portion-wise, add Zinc dust (4.0 eq). Stir at room temperature for 4 hours .

  • Workup : Filter the suspension through a Celite pad to remove unreacted zinc.

  • Critical Basification : Cool the filtrate and cautiously adjust the pH to 10 using 6M NaOH.

    • Self-Validation Checkpoint: The product is highly polar. If the aqueous layer remains below pH 9, the amine will remain protonated as a water-soluble acetate salt, dropping your organic extraction yield to near-zero.

  • Final Isolation : Extract with DCM (3x), dry over Na₂SO₄, and concentrate to yield the target primary amine.

Troubleshooting & FAQs

Q: My LC-MS shows a dominant peak at m/z 223. What went wrong during my nitrile reduction? A: A mass of 223 indicates catastrophic debromination (loss of ~79/81 Da from the target mass). This occurs if you used Palladium or Platinum catalysts (Pd/C, PtO₂) under H₂. These transition metals readily insert into the sp² C-Br bond. You must switch to non-inserting conditions, such as the Nickel Boride (Protocol A) or Borane-THF complexes.

Q: I tried a direct reductive amination with ammonia gas and NaBH₃CN, but my major product is a dimer. Why? A: This is driven by relative nucleophilicity. As soon as a small amount of your primary amine product forms, it acts as a vastly superior nucleophile compared to the starting ammonia. It attacks the unreacted imine, yielding a secondary amine dimer . To outcompete this kinetically, you must either use an overwhelming excess of ammonia (e.g., 20 equivalents of 7M NH₃/MeOH) or bypass the issue entirely using the two-step oxime route (Protocol B).

Q: Following the Nickel Boride reduction, I'm getting a massive, unbreakable black emulsion in my separatory funnel. How do I recover my product? A: Finely divided nickel salts coordinate with both the organic product and the aqueous layer, creating rigid emulsions. Do not try to filter this through paper. Instead, add a strong chelating agent like diethylenetriamine, ethylenediamine, or EDTA during the aqueous quench. The chelant strips the nickel from the product and locks it into the aqueous phase as a water-soluble complex, instantly breaking the emulsion.

References
  • Froidevaux, V., et al. "Biobased Amines: From Synthesis to Polymers; Present and Future." Chemical Reviews, 2016.[Link]

  • ACS Publications. "Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome." Journal of Medicinal Chemistry, 2024.[Link]

Optimization

Technical Support Center: Purification of (5-Bromo-6-methylpyridin-2-yl)methanamine via Column Chromatography

Welcome to the technical support center for the chromatographic purification of (5-Bromo-6-methylpyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of (5-Bromo-6-methylpyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purifications with confidence.

The purification of pyridine-containing molecules, particularly basic amines, by silica gel chromatography is a common yet often challenging task. Issues such as peak tailing, low recovery, and on-column degradation are frequently encountered. This guide will address these specific issues in a practical question-and-answer format, grounded in established chromatographic theory and field-proven experience.

I. Frequently Asked Questions (FAQs)

Q1: Why does my (5-Bromo-6-methylpyridin-2-yl)methanamine streak or "tail" on the silica gel column?

A1: Peak tailing is the most common issue when purifying basic compounds like your aminopyridine on standard silica gel.[1][2] This phenomenon is primarily caused by strong interactions between the basic amine functionality and acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] These secondary interactions lead to a portion of the analyte being retained more strongly, resulting in a delayed and asymmetrical elution profile.[1] Column overloading can also contribute to tailing.[1][4]

Q2: I'm observing a significant loss of my compound after column chromatography. What are the likely causes?

A2: Low recovery of (5-Bromo-6-methylpyridin-2-yl)methanamine can stem from several factors. One major cause is irreversible adsorption onto the highly active sites of the silica gel.[5] Additionally, the acidic nature of the silica surface can potentially lead to the degradation of sensitive molecules.[5] Halogenated pyridines, in particular, can be susceptible to degradation during purification.[5][6] It is also crucial to consider physical losses during post-column workup, such as incomplete extraction or issues during solvent evaporation.[5]

Q3: Can I use reversed-phase chromatography for this purification?

A3: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative for purifying polar and basic compounds like (5-Bromo-6-methylpyridin-2-yl)methanamine.[4] In this mode, you would typically use a polar mobile phase, such as a mixture of water and acetonitrile or methanol. To achieve good peak shape, it is often necessary to add a modifier to the mobile phase, such as formic acid or trifluoroacetic acid, to control the ionization of the amine and mask residual silanol interactions on the stationary phase.[5][7]

Q4: What is a good starting point for developing a mobile phase for the purification of my compound on a silica gel column?

A4: A good starting point for a moderately polar compound like (5-Bromo-6-methylpyridin-2-yl)methanamine is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. To counteract the peak tailing issue, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA), typically in the range of 0.1-2% (v/v), to the mobile phase.[4][8] Another effective, albeit more volatile, option is to use a solution of ammonia in methanol (e.g., 1-2%) as part of your polar solvent system.[4]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the column chromatography of (5-Bromo-6-methylpyridin-2-yl)methanamine.

Issue 1: Severe Peak Tailing and Streaking

If your compound is eluting as a broad, streaky band, follow these steps to diagnose and resolve the issue.

Step 1: Assess TLC and Sample Load
  • TLC Analysis: Before running a column, analyze your crude material by Thin Layer Chromatography (TLC). A tailing spot on the TLC plate is a strong indicator of problems on the column.[4]

  • Sample Load: Overloading the column is a common cause of peak distortion.[1][4] A general guideline is to use a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations.[4]

Step 2: Modify the Mobile Phase

This is often the most effective way to improve peak shape for basic amines.

ModifierTypical ConcentrationRationale
Triethylamine (TEA) 0.5 - 2% (v/v)Acts as a competing base, neutralizing the acidic silanol sites on the silica gel and preventing strong interactions with your amine.[5][9]
Ammonia (in MeOH) 1 - 2% of conc. NH4OH in MeOHHighly effective for polar amines by creating a basic environment that suppresses silanol interactions.[4]
Pyridine 0.5 - 2% (v/v)Can be used as a competing base, but is less common due to its odor and higher boiling point.[4]
Experimental Protocol: Mobile Phase Modification
  • Prepare your initial mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • To this mixture, add triethylamine to a final concentration of 1% (v/v). For example, to 1 liter of eluent, add 10 mL of TEA.

  • Use this modified mobile phase to run your TLC and subsequently your column.

Visualization of the Troubleshooting Workflow

Troubleshooting_Tailing start Start: Severe Peak Tailing Observed check_load Is the column overloaded? start->check_load reduce_load Reduce sample load (1:50 to 1:100 ratio) check_load->reduce_load Yes add_modifier Add a basic modifier to the mobile phase (e.g., 1% TEA) check_load->add_modifier No reduce_load->add_modifier TLC_check Does the spot shape improve on TLC? add_modifier->TLC_check run_column Proceed with column chromatography TLC_check->run_column Yes consider_alt Consider alternative stationary phase (e.g., Alumina, C18) TLC_check->consider_alt No

Caption: A systematic approach to troubleshooting peak tailing.

Issue 2: Low Recovery or On-Column Degradation

If you are experiencing a poor yield after purification, it is crucial to determine if the compound is being irreversibly adsorbed or if it is degrading on the silica.

Experimental Protocol: 2D TLC for Stability Assessment

This test helps to visualize if your compound is stable on silica gel.[5]

  • Take a square TLC plate.

  • Spot your crude sample in the bottom-left corner.

  • Develop the plate in your chosen mobile phase.

  • Dry the plate completely.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same mobile phase.

Interpretation:

  • Stable Compound: The spot will appear on the 45-degree diagonal.

  • Degradation: Any spots appearing below the diagonal are degradation products formed upon contact with the silica.[5]

Visualization of 2D TLC Interpretation

Caption: Interpreting the results of a 2D TLC stability test.

Solutions for Low Recovery and Degradation:
  • Deactivate the Silica: If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a modern, end-capped silica gel.[5] Alternatively, you can pre-treat the silica by flushing the packed column with a mobile phase containing a higher concentration of a basic modifier before loading your sample.

  • Minimize Contact Time: Use a slightly more polar mobile phase to elute your compound faster, thereby reducing its residence time on the column.

  • Gentle Workup: When removing the solvent after pooling the pure fractions, use a rotary evaporator at a lower temperature to prevent thermal degradation.

III. General Protocol for Column Chromatography Purification

This protocol provides a starting point for the purification of (5-Bromo-6-methylpyridin-2-yl)methanamine. Optimization will likely be necessary based on the specific impurity profile of your crude material.

1. Materials and Reagents:

  • Crude (5-Bromo-6-methylpyridin-2-yl)methanamine

  • Silica Gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Sand

  • Collection tubes or flasks

2. Mobile Phase Selection (TLC):

  • Prepare several test eluents with varying ratios of Hexane:Ethyl Acetate (e.g., 90:10, 80:20, 70:30), each containing 1% TEA.

  • Spot your crude material on a TLC plate and develop it in these solvent systems.

  • The ideal mobile phase will give your desired compound an Rf value of approximately 0.2-0.4.

3. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • In a separate beaker, prepare a slurry of silica gel in your chosen mobile phase.

  • Pour the slurry into the column and allow it to pack, tapping the column gently to ensure an even bed.

  • Add another layer of sand on top of the packed silica.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

4. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.

  • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if necessary) to maintain a steady flow rate.

  • Collect fractions in a systematic manner.

  • Monitor the elution process by performing TLC analysis on the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

  • Place the final product under high vacuum to remove any residual solvent.

By understanding the underlying chemical interactions and employing a systematic troubleshooting approach, you can significantly improve the efficiency and success rate of your chromatographic purifications of (5-Bromo-6-methylpyridin-2-yl)methanamine and other challenging basic compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Dolan, J. W. (2020, November 12). What's Happening to My Column? LCGC International.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-N-phenylpyridin-3-amine by Column Chromatography.
  • Google Patents. (n.d.). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.

Sources

Troubleshooting

Technical Support Center: Pyridine Derivative Optimization &amp; Amine Protection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address one of the most persistent challenges in pyridine chemistry: prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address one of the most persistent challenges in pyridine chemistry: preventing the oxidation of primary amines attached to pyridine rings (e.g., 2-aminopyridine derivatives).

Primary amines are highly nucleophilic and easily oxidized, complicating downstream cross-coupling, oxidation, or functionalization steps[1]. This guide provides field-proven mechanistic insights and self-validating protocols to safeguard your yields.

Part 1: Troubleshooting & FAQs

Q1: Why are 2-aminopyridines so susceptible to oxidation during cross-coupling or late-stage functionalization?

The Causality: The vulnerability stems from the electron-rich nature of the primary amine group, which possesses a highly accessible lone pair of electrons[2]. In the presence of oxidizing agents, transition metals (like Pd or Cu), or even ambient oxygen, this lone pair readily donates electrons. This single-electron transfer initiates oxidative degradation, leading to the formation of undesired N-oxides, nitroso species, or polymeric azo compounds. Furthermore, the pyridine ring's nitrogen can undergo competitive oxidation to form a pyridine-N-oxide, complicating the reaction matrix.

Q2: I need to subject my aminopyridine to harsh oxidative conditions. Which protecting group (PG) is best?

The Solution: For harsh oxidation, tert-Butyloxycarbonyl (Boc) is the gold standard[1]. More specifically, converting the primary amine to an N,N-Di-Boc derivative provides optimal protection[3]. The Causality: A single Boc group (mono-Boc) withdraws electron density via induction, but the remaining N-H bond can still undergo metallation or radical abstraction[1]. Additionally, 2-aminopyridines can tautomerize to an imine form, exposing the ring nitrogen to side reactions. Using a dual-Boc approach (N,N-Di-Boc) achieves two distinct protective mechanisms[3]:

  • Electronic Masking: Two strongly electron-withdrawing carbonyls completely quench the nucleophilicity of the nitrogen.

  • Steric Shielding: The bulky tert-butyl groups create a physical barrier around the exocyclic amine, effectively locking the molecule in the pyridine (rather than imine) tautomer and physically blocking oxidants from approaching the adjacent ring nitrogen.

ProtectionStrategy Start Identify Downstream Reaction Conditions Q1 Strong Oxidants or Transition Metals? Start->Q1 DiBoc Use N,N-Di-Boc Protection (Max Steric & Electronic Shielding) Q1->DiBoc Yes Q2 Acidic Environment Anticipated? Q1->Q2 No Cbz Use Cbz or Fmoc (Boc is acid-labile) Q2->Cbz Yes InSitu Consider In Situ Protonation or CO2 Q2->InSitu No

Workflow for selecting the optimal primary amine protection strategy.

Q3: My Boc-protection of 2-aminopyridine yields a messy mixture. How do I force quantitative conversion?

The Solution: The exocyclic amine of 2-aminopyridine is poorly nucleophilic due to electron delocalization into the pyridine ring. Standard Boc-anhydride (Boc2O) addition will stall. You must use a catalyst system such as EDCI/HOBt with an alkali base[4], or more commonly, a hyper-nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) combined with a slight heating protocol. See Protocol 1 below for the validated methodology.

Q4: We want to improve our "Atom Economy" by avoiding formal protecting groups. Are there alternative pathways?

The Solution: Yes. You can utilize In Situ Reversible Protection . The Causality: By reacting the free amine with gaseous CO2 under controlled conditions with a base (e.g., DBU), you temporarily convert the primary amine into an ammonium carbamate salt[5]. This fully protects the amine sites from oxidation by quenching their basicity and nucleophilicity[6]. Upon gentle heating after the primary reaction, the carbamate quantitatively decarboxylates back to the free amine, avoiding complex workups and maximizing atom economy.

CO2Protection Amine Free Aminopyridine (Oxidation-Prone) CO2 Introduce CO2 gas + Base (e.g., DBU) Amine->CO2 Carbamate Ammonium Carbamate Salt (Oxidation-Resistant) CO2->Carbamate Deprotect Thermal Deprotection (-CO2 exhaust) Carbamate->Deprotect Heat Deprotect->Amine Reversible

In situ reversible protection of primary amines using CO2 gas.

Part 2: Quantitative Data Presentation

When designing a synthetic route, selecting the right masking strategy is critical. The following table summarizes the performance metrics of the most common protection methods against oxidative environments.

Protection StrategyOxidative StabilitySteric Shielding LevelDeprotection ConditionsByproduct Generation (Atom Economy)
N,N-Di-Boc [3]Excellent (>95% yield retained)HighStrong acid (e.g., TFA, HCl/Dioxane)High (Isobutylene, CO2 gas)
Mono-Boc [1]Moderate (Prone to radical abstraction)LowStrong acid (e.g., TFA, HCl)Moderate
Cbz (Carboxybenzyl) [1]HighModerateCatalytic Hydrogenolysis (H2/Pd-C)Moderate (Toluene, CO2)
In situ CO2 Salt [5]Moderate to HighLowMild heat / DegassingNone (CO2 is recycled)
Protonation (HCl Salt) Moderate (pH dependent)Very LowAqueous basic workup (NaOH)Very Low (NaCl water)

Part 3: Experimental Methodologies

Below are self-validating protocols ensuring high-fidelity reaction setups.

Protocol 1: Quantitative Synthesis of N,N-Di-Boc-2-aminopyridine

Objective: Fully mask the exocyclic primary amine of 2-aminopyridine against transition-metal catalyzed oxidations.

Step-by-Step Procedure:

  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-aminopyridine (1.0 equiv, e.g., 10 mmol) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to achieve a 0.5 M concentration[4].

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 2 mmol). Mechanistic Note: DMAP acts as a nucleophilic transfer catalyst, attacking Boc2O to form a highly electrophilic intermediate, which is necessary to overcome the poor nucleophilicity of the 2-aminopyridine.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O) (2.5 equiv, 25 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then gradually heat to 45 °C for 12 hours.

  • Validation Checkpoint (Self-Validation System): Remove a 10 µL aliquot, dilute in hexanes, and run a TLC (Hexanes/EtOAc 3:1).

    • Logic Check: Free 2-aminopyridine possesses strong hydrogen bonding capacity and will streak at a low Retention factor (Rf ~0.1-0.2). The successful N,N-di-Boc product lacks all H-bond donors and will cleanly elute near the solvent front (Rf ~0.8)[3]. If a mid-level spot appears (Rf ~0.5), it is the mono-Boc intermediate; add 0.5 equiv more Boc2O and continue heating.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure.

Protocol 2: In Situ Protection via Ammonium Carbamate Formation

Objective: Reversibly protect primary amines during rapid oxidative transformations without formally installing and cleaving a functional group[5].

Step-by-Step Procedure:

  • Setup: Dissolve the aminopyridine derivative (1.0 equiv) in dry acetonitrile (MeCN) in a pressure-safe reaction vial.

  • Base Introduction: Add a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv).

  • CO2 Saturation: Sparge the solution with dry, high-purity CO2 gas for 15 minutes at room temperature.

  • Validation Checkpoint (Self-Validation System): The formation of the amidinium carbamate salt often changes the solubility of the matrix. If a mild exotherm is observed accompanied by a slight shift in viscosity or precipitation (depending on the concentration), the primary amine has successfully been masked.

  • Reaction execution: Add your required oxidants (e.g., mCPBA for distinct functional group oxidation) while maintaining a positive CO2 balloon pressure.

  • Deprotection: Once the main reaction goes to completion, sparge the solution with Nitrogen or Argon and gently heat to 60 °C. The salt reverts to the free amine, venting CO2 gas out of the system.

References

  • An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC. nih.gov.[Link]

  • Recent Advances in the Protection of Amine Functionality: A Review - ResearchGate. researchgate.net.[Link]

  • CN102936220B - BOC protection method for aminopyridine - Google P
  • Groups for Amino Groups. uobaghdad.edu.iq.[Link]

  • Competing Kinetic Consequences of CO2 on the Oxidative Degradation of Branched Poly(ethylenimine) | Journal of the American Chemical Society. acs.org.[Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - MDPI. mdpi.com.[Link]

Sources

Optimization

Resolving solubility issues of (5-Bromo-6-methylpyridin-2-yl)methanamine in water

Welcome to the dedicated technical support guide for (5-Bromo-6-methylpyridin-2-yl)methanamine. This resource is designed for researchers, chemists, and formulation scientists to effectively address and resolve aqueous s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (5-Bromo-6-methylpyridin-2-yl)methanamine. This resource is designed for researchers, chemists, and formulation scientists to effectively address and resolve aqueous solubility challenges encountered during experimental work. Our approach is rooted in foundational chemical principles to provide you with a logical and efficient path to achieving your desired solution concentrations.

Understanding the Molecule: Structural Insights into Solubility

(5-Bromo-6-methylpyridin-2-yl)methanamine possesses distinct structural features that dictate its behavior in aqueous media. The pyridine ring, substituted with a bromo and a methyl group, contributes to its hydrophobicity. However, the key to modulating its solubility lies in the primary aminomethyl group (-CH₂NH₂). This group is basic and readily protonated in acidic conditions. Understanding this acid-base chemistry is fundamental to overcoming solubility issues. The nitrogen on the pyridine ring is also basic, but its lone pair is part of the aromatic system, making it significantly less basic than the primary amine.[1]

Troubleshooting Guide: A Systematic Approach to Solubilization

Low recovery, precipitation, or inability to achieve the desired concentration are common indicators of solubility problems. This guide provides a systematic workflow to diagnose and solve these issues.

Visual Workflow for Solubility Enhancement

The following diagram outlines the decision-making process for addressing solubility challenges with (5-Bromo-6-methylpyridin-2-yl)methanamine.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH Modification cluster_2 Phase 3: Co-solvent System cluster_3 Phase 4: Advanced Methods start Start: Weigh Compound sol_test Attempt to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4) start->sol_test check1 Is compound fully dissolved at target concentration? sol_test->check1 success Success: Proceed with Experiment check1->success Yes ph_adjust Primary Strategy: pH Adjustment check1->ph_adjust No ph_protocol Perform pH Solubility Profile (Protocol 1) ph_adjust->ph_protocol check2 Soluble at an assay-compatible pH? ph_protocol->check2 check2->success Yes cosolvent Secondary Strategy: Co-solvents check2->cosolvent No cosolvent_protocol Screen Co-solvents (Protocol 2) cosolvent->cosolvent_protocol check3 Soluble at an assay-compatible co-solvent concentration? cosolvent_protocol->check3 check3->success Yes advanced Advanced Strategies check3->advanced No adv_options Consider Cyclodextrins, Surfactants, or Nanoparticle Formulation advanced->adv_options contact Contact Technical Support for further consultation adv_options->contact

Caption: Decision workflow for troubleshooting solubility.

Experimental Protocols

Principle: The primary amine on (5-Bromo-6-methylpyridin-2-yl)methanamine is basic and will become protonated (R-CH₂NH₃⁺) at lower pH values. This charged, or salt, form is significantly more polar and thus more soluble in water.[2] This protocol aims to identify the lowest pH at which the compound dissolves at the target concentration.

Materials:

  • (5-Bromo-6-methylpyridin-2-yl)methanamine

  • Deionized water

  • A set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Prepare a series of test tubes or vials, each containing an amount of the compound that corresponds to your target concentration in a 1 mL volume.

  • Initial Test: To the first vial, add 1 mL of your primary experimental buffer (e.g., PBS, pH 7.4). Vortex vigorously for 2 minutes. Visually inspect for undissolved material.

  • Acidification: If the compound is not fully dissolved, take a new vial and add 900 µL of deionized water. Add the compound and vortex.

  • Titration: Slowly add small aliquots (e.g., 5-10 µL) of 0.1 M HCl. After each addition, vortex for 1-2 minutes and check for dissolution.

  • pH Measurement: Once the compound is fully dissolved, measure the final pH of the solution. This is the upper pH limit for solubility at this concentration.

  • Assay Compatibility Check: Ensure the final pH is compatible with your biological assay or downstream application. Extreme pH values can denature proteins or affect cell viability.

  • Validation: Prepare a larger batch of the solution at the determined optimal pH to confirm reproducibility.

Principle: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3] This is a viable strategy if pH adjustment is not feasible.

Materials:

  • High-purity co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG400), Propylene glycol (PG).

  • Aqueous buffer (at the pH required for the experiment).

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of each co-solvent being tested (e.g., 20 mg/mL or 50 mM in 100% DMSO). The compound is expected to be soluble in many organic solvents.[4]

  • Serial Dilution: In a series of microcentrifuge tubes, add your aqueous buffer.

  • Spiking: Add a small volume of the co-solvent stock solution to the buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%. For example, to make a 1% final solution, add 10 µL of the stock to 990 µL of buffer.

  • Observation: After adding the stock, vortex immediately and thoroughly. Let the solution stand for 15-30 minutes and visually inspect for any signs of precipitation (e.g., cloudiness, crystals). This is known as the "crash-out" point.

  • Determine Maximum Tolerated Concentration: Identify the highest percentage of each co-solvent that keeps your compound in solution at the desired final concentration.

  • Vehicle Control: Crucially , you must run parallel controls in your main experiment containing the same final concentration of the co-solvent without the compound to account for any effects of the solvent on the assay system.

Data Summary: Expected Solubility Enhancement

The following table provides an illustrative summary of the potential improvements in aqueous solubility for a compound like (5-Bromo-6-methylpyridin-2-yl)methanamine. The actual values must be determined empirically.

MethodVehicleExpected Fold Increase in SolubilityKey Considerations
pH Adjustment Acidic Buffer (e.g., pH 4-5)100 - 1000 foldFinal pH must be compatible with the experimental system.
Co-solvency 5% DMSO in Water10 - 100 foldPotential for solvent toxicity in cell-based assays.
Co-solvency 10% PEG400 in Water10 - 100 foldCan increase viscosity; check for assay interference.
Complexation 50 mM HP-β-Cyclodextrin50 - 500 foldRequires optimization of the host-guest ratio.

Frequently Asked Questions (FAQs)

Q1: What is the likely aqueous solubility of (5-Bromo-6-methylpyridin-2-yl)methanamine at neutral pH?

A: While specific experimental data is not publicly available, based on its structure—a substituted pyridine ring with a molecular weight of ~201 g/mol —it is predicted to be poorly soluble in neutral water. The hydrophobic pyridine core and bromo-substituent dominate its properties until the basic amine group is protonated.

Q2: How exactly does lowering the pH increase solubility?

A: The process relies on converting the neutral, less polar base (R-CH₂NH₂) into its charged, more polar conjugate acid (R-CH₂NH₃⁺). This is illustrated in the equilibrium diagram below. The cationic form can participate in more favorable ion-dipole interactions with water molecules, overcoming the hydrophobic forces of the rest of the structure and leading to enhanced dissolution.

G cluster_0 cluster_1 mol1 R-CH₂-NH₂ state1 Neutral Base (Low Solubility) mol2 R-CH₂-NH₃⁺ mol1->mol2 + H⁺ (Lower pH) mol2->mol1 - H⁺ (Higher pH) state2 Protonated Salt (High Solubility)

Caption: pH-dependent equilibrium of the amine group.

Q3: I cannot alter the pH of my experiment. What is the best co-solvent to try first?

A: DMSO is typically the first choice due to its strong solubilizing power for a wide range of organic molecules. However, it can be toxic to cells, even at low concentrations (<1%). If working with a sensitive biological system, ethanol or PEG400 are often better-tolerated alternatives.[2] Always perform a vehicle control to test the tolerance of your specific assay to the chosen co-solvent.

Q4: Can I use sonication or heat to help dissolve the compound?

A: Yes, gentle warming (e.g., to 37°C) and sonication can help increase the rate of dissolution by providing the energy needed to break up the crystal lattice. However, they will not increase the equilibrium solubility. If the compound precipitates upon returning to room temperature, it indicates that the solution was supersaturated, and a different primary method (pH or co-solvent) is required. Always be cautious with heating, as it can potentially degrade the compound.

Q5: Are there more advanced techniques if both pH and co-solvents fail?

A: Yes, several advanced formulation strategies can be employed.[5][6] These include:

  • Complexation: Using cyclodextrins to encapsulate the hydrophobic part of the molecule, presenting a hydrophilic exterior to the water.[3]

  • Surfactants: Forming micelles that can carry the drug molecule in their hydrophobic core.

  • Nanoparticle formation: Reducing particle size to the nanoscale significantly increases the surface area, which can improve the dissolution rate and solubility.[5] These methods require more extensive formulation development and are typically considered when simple pH and co-solvent approaches are insufficient.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Sahoo, R. N. SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • IndiaMART. 5 Bromo 6 Methylpyridin 2 Amine Acid. [Link]

  • Wikipedia. Pyridine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of 5-Bromo-6-methylpyridines

Welcome to the technical support center for optimizing cross-coupling reactions with 5-bromo-6-methylpyridines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-bromo-6-methylpyridines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into overcoming the unique challenges presented by this substrate. We will move beyond simple procedural lists to explain the fundamental principles behind catalyst and condition selection, empowering you to troubleshoot effectively and optimize your synthetic routes.

The cross-coupling of 2-substituted pyridines, such as 5-bromo-6-methylpyridine, is notoriously challenging due to a phenomenon often called the "2-pyridyl problem".[1][2] The pyridine nitrogen can act as a potent ligand, coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation.[1][3] This effect, combined with the steric hindrance imposed by the C6-methyl group, necessitates a carefully tailored approach to catalyst system selection to achieve high yields and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 5-bromo-6-methylpyridine in cross-coupling reactions?

A1: The primary challenges stem from two main sources:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity, effectively poisoning the catalyst.[1][3]

  • Steric Hindrance: The methyl group at the C6 position, ortho to the bromine, sterically hinders the approach of the palladium catalyst. This can slow down the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[4]

Successfully coupling this substrate requires a catalyst system that is reactive enough to overcome the steric barrier while being resistant to inhibition by the pyridine nitrogen.

Q2: Which class of ligands is generally most effective for this type of substrate?

A2: Bulky, electron-rich phosphine ligands are the gold standard for challenging cross-coupling reactions, including those involving sterically hindered and heteroaromatic substrates.[5] Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are particularly effective.[6][7] The bulkiness of these ligands promotes the crucial reductive elimination step and helps to create a sterically shielded environment around the palladium center, which can discourage inhibitory binding by the pyridine nitrogen.[8] Their electron-rich nature accelerates the oxidative addition step, which is often the rate-determining step for aryl bromides.[8][9]

Q3: For a Suzuki-Miyaura coupling, how do I select the optimal base and solvent?

A3: Base and solvent selection are critical and interdependent.

  • Base: The base's primary role is to activate the boronic acid for transmetalation.[10] Stronger bases can be effective, but for sensitive substrates, they may promote side reactions like protodeboronation.[1] A common choice is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[11][12] The solubility of the base is crucial; if the base is not soluble in the reaction medium, transmetalation can be inefficient.[1] In such cases, using a mixed solvent system (e.g., dioxane/water) can be beneficial.[12]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[12][13] The choice can affect the solubility of all reaction components, including the base and the palladium complex, influencing the overall reaction rate. For Suzuki couplings, the addition of a small amount of water is often necessary to facilitate the dissolution of the base and promote the formation of the active boronate species.[9][13]

Q4: Can I use 5-bromo-6-methylpyridine in Sonogashira or Buchwald-Hartwig amination reactions?

A4: Yes, but catalyst and condition optimization are paramount.

  • Sonogashira Coupling: This reaction is feasible. Pyridine-based substrates have been successfully used in Sonogashira couplings.[14] Standard conditions often involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (like CuI), and an amine base (e.g., triethylamine or diisopropylamine).[15] Copper-free conditions have also been developed to prevent the undesired homocoupling of the alkyne partner (Glaser coupling).[14]

  • Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation. However, these reactions can be sensitive, and a thorough screening of ligands, bases, and solvents is often necessary.[16][17] Bulky biarylphosphine ligands (e.g., XantPhos, RuPhos) are typically required, along with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[7][18] The choice of base is critical to avoid side reactions with sensitive functional groups.[19]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low to no product yield, with significant starting material remaining.

Q: My reaction isn't proceeding. I recover most of my 5-bromo-6-methylpyridine. What's the likely cause?

A: This classic symptom points to a failure in the catalytic cycle, most often due to inefficient catalyst activation or a stalled key step.

  • Possible Cause 1: Inefficient Oxidative Addition.

    • Explanation: The insertion of the Pd(0) species into the C-Br bond is slow due to the steric hindrance from the C6-methyl group and the electron-rich nature of the pyridine ring.

    • Suggested Action: Switch to a more electron-rich and sterically demanding ligand. Ligands like XPhos, SPhos, or trialkylphosphines (e.g., P(t-Bu)₃) are designed to accelerate oxidative addition.[1][9] You can also try increasing the reaction temperature in 10-20 °C increments, but be mindful of potential substrate or product degradation.

  • Possible Cause 2: Catalyst Inhibition by Pyridine Nitrogen.

    • Explanation: The pyridine nitrogen is binding to the active palladium center, sequestering it into a dormant state.[3]

    • Suggested Action: Employ ligands that provide a larger steric profile (e.g., the Buchwald biarylphosphine ligands) to physically block the pyridine nitrogen from coordinating to the palladium. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may help overcome partial inhibition, but this is a less elegant solution.[3]

  • Possible Cause 3: Poor Transmetalation (Suzuki-Miyaura Specific).

    • Explanation: The transfer of the organic group from the boron reagent to the palladium center is inefficient. This is often due to poor solubility of the base or instability of the boronic acid.

    • Suggested Action:

      • Base and Solvent: Ensure your base (e.g., K₃PO₄) is finely powdered to maximize surface area.[9] Consider switching to a solvent system (e.g., Toluene/Water or Dioxane/Water) that better solubilizes the base.[1]

      • Boronic Acid Quality: Boronic acids can degrade over time, leading to the formation of inactive boroxines. Use a fresh bottle or consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are more resistant to protodeboronation.[1]

Problem 2: Low product yield, but starting material is consumed.

Q: My starting material is gone, but my product yield is low. Where is my material going?

A: This indicates your catalyst is active, but the desired reaction pathway is being intercepted by side reactions or the product itself is unstable.

  • Possible Cause 1: Side Product Formation (e.g., Protodeboronation, Homocoupling).

    • Explanation: In Suzuki reactions, protodeboronation (replacement of the boronic acid group with a hydrogen) can compete with transmetalation, especially under harsh basic conditions or in the presence of excess water.[6] Homocoupling of the boronic acid can also occur.

    • Suggested Action:

      • Milder Base: Switch to a milder base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[20]

      • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are appropriately dried if this becomes a persistent issue.[1]

      • Inert Atmosphere: Rigorously degas your reaction mixture to remove oxygen, which can promote homocoupling.[21]

  • Possible Cause 2: Product Degradation.

    • Explanation: The desired biaryl product may be unstable under the required reaction conditions (e.g., high temperature or prolonged reaction time).

    • Suggested Action: Analyze the crude reaction mixture by LC-MS to identify potential degradation products. If degradation is suspected, run the reaction at a lower temperature for a longer period or monitor carefully and stop the reaction as soon as the starting material is consumed.[1]

Problem 3: Reaction starts but then stalls, or a black precipitate forms.

Q: My reaction begins, but after a few hours, it stops, and I see a black solid. What is happening?

A: This is a tell-tale sign of catalyst deactivation, where the active soluble Pd(0) species is converted into an inactive form.

  • Possible Cause: Formation of Palladium Black.

    • Explanation: The black precipitate is likely palladium black, which consists of agglomerated, catalytically inactive palladium metal particles.[1] This occurs when the ligands are unable to effectively stabilize the monomeric Pd(0) species in solution.

    • Suggested Action:

      • Ligand Choice: Use ligands that provide better stabilization for the Pd(0) center. Bulky biarylphosphine ligands are excellent for this purpose.

      • Ligand-to-Palladium Ratio: In some cases, using a slight excess of the ligand (e.g., a Pd:Ligand ratio of 1:1.1 to 1:2) can help prevent agglomeration by ensuring all palladium centers are coordinated.

      • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Visualizations and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OXI Oxidative Addition Pd0->OXI PdII_A Ar-Pd(II)L₂-Br OXI->PdII_A TRAN Transmetalation PdII_A->TRAN PdII_B Ar-Pd(II)L₂-R TRAN->PdII_B BaseX Base-H⁺ + Br⁻ TRAN->BaseX RED Reductive Elimination PdII_B->RED RED->Pd0 Product Ar-R (Product) RED->Product ArBr 5-bromo-6-methylpyridine (Ar-Br) ArBr->OXI Boronic R-B(OH)₂ + Base [R-B(OH)₃]⁻ Boronic->TRAN

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][22]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Product Yield Check_SM Starting Material (SM) Consumed? Start->Check_SM SM_Remaining SM Remaining Check_SM->SM_Remaining No SM_Consumed SM Consumed Check_SM->SM_Consumed Yes Cause_OA Cause: Inefficient Oxidative Addition SM_Remaining->Cause_OA Cause_Inhibition Cause: Catalyst Inhibition SM_Remaining->Cause_Inhibition Cause_Trans Cause: Poor Transmetalation SM_Remaining->Cause_Trans Solution_OA Solution: Use bulky, electron-rich ligand. Increase Temperature. Cause_OA->Solution_OA Solution_Inhibition Solution: Use sterically hindered ligand. Increase catalyst loading. Cause_Inhibition->Solution_Inhibition Solution_Trans Solution: Check base solubility. Use stable boronic ester. Cause_Trans->Solution_Trans Cause_Side_Rxn Cause: Side Reactions (e.g., Protodeboronation) SM_Consumed->Cause_Side_Rxn Cause_Degradation Cause: Product Degradation SM_Consumed->Cause_Degradation Solution_Side_Rxn Solution: Use milder base. Ensure inert atmosphere. Cause_Side_Rxn->Solution_Side_Rxn Solution_Degradation Solution: Lower temperature. Shorter reaction time. Cause_Degradation->Solution_Degradation

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 5-bromo-6-methylpyridine with a generic arylboronic acid.

Materials:

  • 5-bromo-6-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-6-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Catalyst Pre-formation (Optional but Recommended): In a separate small vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of 1,4-dioxane. Stir for 10-15 minutes at room temperature until the solution is homogeneous. This pre-forms the active catalyst.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the main reaction flask to achieve a concentration of ~0.1 M with respect to the limiting reagent. Then, add degassed water (typically a 4:1 or 5:1 ratio of dioxane:water).

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction Initiation: Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (a starting point of 90-100 °C is recommended) with vigorous stirring. Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]

  • Work-up: Upon completion (or when no further progress is observed), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Protocol 2: Workflow for Catalyst System Screening

When optimizing, a parallel screening approach is highly efficient.

Screening_Workflow Start Define Reaction (Substrates, Stoichiometry) Setup_Array Prepare Array of Vials (e.g., 24-well plate) Start->Setup_Array Dispense_Solids Dispense Solid Reagents: - 5-bromo-6-methylpyridine - Coupling Partner - Array of Bases Setup_Array->Dispense_Solids Prepare_Stocks Prepare Stock Solutions: - Pd Precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) - Ligands (e.g., XPhos, SPhos, RuPhos) Dispense_Solids->Prepare_Stocks Dispense_Liquids Dispense Solvents & Catalyst/Ligand Stocks (Automated or Manual) Prepare_Stocks->Dispense_Liquids Seal_Degas Seal Plate/Vials & Degas Dispense_Liquids->Seal_Degas React Heat & Stir Array (e.g., 100 °C, 12h) Seal_Degas->React Quench_Analyze Quench Reactions & Analyze by LC-MS (Yield/Conversion) React->Quench_Analyze Identify_Hits Identify Optimal (Ligand, Base, Solvent) Combination Quench_Analyze->Identify_Hits

Caption: A generalized workflow for a parallel catalyst screening experiment.

Comparative Data on Catalyst Systems

The following table summarizes representative catalyst systems for the Suzuki-Miyaura coupling of bromopyridine derivatives, providing a starting point for catalyst selection.

LigandCatalyst PrecursorBaseSolventSubstrateYield (%)Reference
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amineModerate to Good[11][12]
SPhosPdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleup to 81%[12]
PCy₃Palladacycle (P1)-THF/H₂O3-Chloropyridine35%[6]
NonePd(OAc)₂Na₂CO₃Water2,3,5-TrichloropyridineGood[5]

Note: Yields are highly substrate-dependent. This table is for comparative purposes to guide initial screening efforts.

References
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions - Benchchem.
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Sonogashira Reaction on Pyridinium N-Heteroarylaminides. Request PDF - ResearchGate. Available from: [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1148-1154. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available from: [Link]

  • Kozlowski, M. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13263-13274. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Reddy, V. P., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 5845-5849. Available from: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(14), 2134-2141. Available from: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes | Organic Letters - ACS Publications. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]

  • A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine - Benchchem.
  • Heck Reaction - Chemistry LibreTexts. Available from: [Link]

  • Singh, H., et al. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1493. Available from: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available from: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES - HES-SO. Available from: [Link]

  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Available from: [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. Available from: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available from: [Link]

  • Collinge, M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1930-1945. Available from: [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. Available from: [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available from: [Link]

  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available from: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Cross-Coupling Reactions Guide. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49 - ResearchGate. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available from: [Link]

  • Advances in Cross-Coupling Reactions - PMC - NIH. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available from: [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available from: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem.

Sources

Optimization

Technical Support Center: Minimizing Protodebromination in Pyridine Synthesis

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the unwanted side reaction of protodebromination during pyridine synthesis. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the unwanted side reaction of protodebromination during pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter this yield-reducing and purification-complicating issue. Here, we delve into the mechanistic underpinnings of protodebromination and provide actionable, field-tested strategies to mitigate its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination in the context of pyridine synthesis?

A1: Protodebromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom on a pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired debrominated pyridine byproduct, reducing the yield of the intended product. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.[1][3]

Q2: Which synthetic routes are most susceptible to protodebromination of bromopyridines?

A2: Palladium-catalyzed cross-coupling reactions are highly susceptible to this side reaction. Key examples include:

  • Suzuki-Miyaura Coupling: Reaction of bromopyridines with boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines.[1][3]

  • Sonogashira Coupling: Reaction with terminal alkynes.[1]

  • Negishi Coupling: Coupling with organozinc reagents.[4][5]

The position of the bromine atom on the pyridine ring also influences susceptibility, with 2-bromopyridines often being particularly challenging substrates.[1]

Q3: What are the primary mechanistic causes of protodebromination?

A3: Protodebromination can occur through several pathways. In palladium-catalyzed reactions, after the oxidative addition of the bromopyridine to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo a competing reaction where it abstracts a hydride (H⁻) from a source in the reaction mixture, followed by reductive elimination to yield the debrominated pyridine.[2][6] Potential hydride sources include solvents, bases, or even the organometallic coupling partner.

Q4: Can the choice of catalyst and ligand significantly impact protodebromination?

A4: Absolutely. The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), can promote the desired reductive elimination to form the C-C or C-N bond over the competing protodebromination pathway.[1][7] These ligands stabilize the palladium center and accelerate the desired coupling step.[1]

Troubleshooting Guide: Addressing Protodebromination in Your Experiments

This section provides a systematic approach to diagnosing and resolving issues with protodebromination.

Issue 1: High levels of debrominated pyridine observed by LC-MS or NMR.

This is the most direct evidence of a significant protodebromination side reaction.

Logical Troubleshooting Workflow

troubleshooting_workflow start High Protodebromination Detected catalyst Evaluate Catalyst System (Ligand & Precursor) start->catalyst base Optimize Base start->base solvent Re-evaluate Solvent start->solvent temp_time Adjust Temperature & Time start->temp_time reagents Check Reagent Quality & Stoichiometry start->reagents solution_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). Use a pre-formed catalyst. catalyst->solution_catalyst solution_base Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, CsF). Ensure anhydrous conditions. base->solution_base solution_solvent Switch to aprotic solvents (e.g., Dioxane, Toluene, THF). Minimize or exclude protic co-solvents. solvent->solution_solvent solution_temp_time Lower reaction temperature. Reduce reaction time (monitor carefully). temp_time->solution_temp_time solution_reagents Use fresh, high-purity reagents. Consider using a boronic ester (Bpin) instead of boronic acid. reagents->solution_reagents end_node Problem Resolved solution_catalyst->end_node solution_base->end_node solution_solvent->end_node solution_temp_time->end_node solution_reagents->end_node parameter_influence reaction_outcome Reaction Outcome desired_product Desired Coupled Product (High Yield) reaction_outcome->desired_product Optimized side_product Protodebromination (Low Yield) reaction_outcome->side_product Sub-optimal ligand Ligand Choice (Bulky, Electron-Rich) ligand->reaction_outcome base Base Selection (Mild, Anhydrous) base->reaction_outcome solvent Solvent System (Aprotic) solvent->reaction_outcome temperature Temperature Control (Lower is often better) temperature->reaction_outcome

Caption: Influence of key parameters on reaction outcome.

Data-Driven Parameter Selection

The following tables summarize the impact of different reaction parameters on the yield of the desired product versus the debrominated byproduct in various pyridine coupling reactions.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromopyridine

LigandPd. Source (mol%)BaseSolventTemp. (°C)Time (h)Yield of Coupled Product (%)Yield of Debrominated Pyridine (%)
PPh₃Pd(OAc)₂ (2)K₂CO₃Dioxane/H₂O100124530
XPhosXPhos-Pd-G3 (2)K₃PO₄Dioxane80492<5

Data are representative and may vary based on specific substrates.

Table 2: Influence of Base and Solvent in Buchwald-Hartwig Amination of 3-Bromopyridine

BaseSolventTemp. (°C)Time (h)Yield of Aminated Product (%)Yield of Debrominated Pyridine (%)
NaOt-BuToluene110167515
Cs₂CO₃Dioxane1001695<2

Data are representative and based on a reaction using a Buchwald-type ligand.

Recommended Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Minimized Protodebromination

This protocol employs a pre-catalyst and a weaker base to minimize debromination of the sensitive 2-bromopyridine substrate. [1]

  • Reagents and Materials:

    • 2-Bromopyridine (1.0 mmol)

    • Arylboronic acid pinacol ester (1.2 mmol)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 mmol)

    • Anhydrous 1,4-dioxane (5 mL)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-bromopyridine, the arylboronic acid pinacol ester, XPhos Pd G3, and K₃PO₄.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture at 80 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion (typically 2-6 hours), cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of 3-Bromopyridine

A copper-free protocol can help to avoid side reactions, including potential debromination pathways. [1]

  • Reagents and Materials:

    • 3-Bromopyridine (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Triethylamine (3.0 mmol)

    • Anhydrous DMF (5 mL)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To an oven-dried Schlenk tube, add 3-bromopyridine and Pd(PPh₃)₄.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous DMF, triethylamine, and finally phenylacetylene via syringe.

    • Heat the reaction mixture at 80-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Zhang, H., & Kwong, F. Y. (2010). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 12(5), 1092–1095.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). The Royal Society of Chemistry.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Smith, A. M., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(30), 7896-7901.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of (5-Bromo-6-methylpyridin-2-yl)methanamine

This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (5-Bromo-6-methylpyridin-2-yl)methanamine. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (5-Bromo-6-methylpyridin-2-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed interpretation of the compound's spectral features, a comparison with structurally similar molecules, and the experimental protocols necessary for robust data acquisition. Our approach emphasizes the causality behind spectral characteristics, ensuring a thorough understanding of the structure-property relationships.

Introduction

(5-Bromo-6-methylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its reactivity and biological activity. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule. This guide will dissect the predicted 1H NMR spectrum of the title compound, compare it with relevant analogues, and provide a validated protocol for spectral acquisition.

Predicted 1H NMR Spectrum of (5-Bromo-6-methylpyridin-2-yl)methanamine

The 1H NMR spectrum of (5-Bromo-6-methylpyridin-2-yl)methanamine is predicted to exhibit four distinct signals corresponding to the aromatic protons, the methylene protons, the amine protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the pyridine nitrogen, as well as the electron-donating effect of the methyl and aminomethyl groups.

A detailed prediction of the 1H NMR spectrum is summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Key Influences
H-3~7.6Doublet (d)1HDeshielded by adjacent nitrogen and bromine. Coupled to H-4.
H-4~7.2Doublet (d)1HCoupled to H-3.
Methylene (-CH2-)~3.8Singlet (s)2HAdjacent to the aromatic ring and the amine group.
Amine (-NH2)~1.5 - 2.5 (broad)Singlet (s, broad)2HBroad signal due to quadrupole broadening and potential exchange.
Methyl (-CH3)~2.4Singlet (s)3HAttached to the pyridine ring.

In-Depth Spectral Interpretation

The predicted chemical shifts and multiplicities provide a unique fingerprint for (5-Bromo-6-methylpyridin-2-yl)methanamine.

  • Aromatic Protons (H-3 and H-4): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The proton at the 3-position (H-3) is anticipated to be further downfield (at a higher ppm value) due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the bromine atom at the 5-position. The H-4 proton will be slightly more shielded. The coupling constant (J) between these two protons is expected to be in the typical range for ortho-coupled protons on a pyridine ring.

  • Methylene Protons (-CH2-): The methylene protons are situated between the pyridine ring and the primary amine. Their chemical shift around 3.8 ppm is a result of being adjacent to the electron-withdrawing aromatic system.[3] They are expected to appear as a singlet as there are no adjacent protons to couple with, assuming no significant coupling to the amine protons, which is often the case due to rapid exchange.

  • Amine Protons (-NH2): The protons of the primary amine typically appear as a broad singlet.[3][4] The broadness is a consequence of nitrogen's quadrupolar moment and potential chemical exchange with trace amounts of water in the deuterated solvent. The exact chemical shift can vary depending on concentration, solvent, and temperature.

  • Methyl Protons (-CH3): The methyl group attached to the pyridine ring is expected to produce a singlet around 2.4 ppm. Its chemical shift is influenced by its position on the aromatic ring.

The logical relationship between the different proton environments in (5-Bromo-6-methylpyridin-2-yl)methanamine is illustrated in the following diagram:

Caption: Molecular structure with labeled proton groups.

Comparative Analysis with Structural Alternatives

To highlight the unique spectral features of (5-Bromo-6-methylpyridin-2-yl)methanamine, a comparison with two structurally related compounds is presented below. These alternatives were chosen to illustrate the impact of substituent changes on the 1H NMR spectrum.

Alternative 1: 2-Amino-5-bromo-6-methylpyridine

This compound differs by having the amino group directly attached to the pyridine ring at the 2-position, instead of the aminomethyl group.

Alternative 2: (Pyridin-2-yl)methanamine

This is the parent compound without the bromo and methyl substituents.

Compound Aromatic H-3 (ppm) Aromatic H-4 (ppm) Aromatic H-5 (ppm) Aromatic H-6 (ppm) -CH2- (ppm) -CH3 (ppm)
(5-Bromo-6-methylpyridin-2-yl)methanamine ~7.6 (d)~7.2 (d)--~3.8 (s)~2.4 (s)
2-Amino-5-bromo-6-methylpyridine ~7.4 (d)~6.4 (d)---~2.3 (s)
(Pyridin-2-yl)methanamine ~7.6 (m)~7.1 (m)~7.2 (m)~8.5 (d)~3.9 (s)-

Key Differentiating Features:

  • Direct Amination vs. Aminomethylation: The most significant difference between the target compound and 2-Amino-5-bromo-6-methylpyridine is the absence of the methylene (-CH2-) signal and the upfield shift of the aromatic protons in the latter due to the stronger electron-donating effect of the directly attached amino group.[5][6]

  • Effect of Substituents: Comparing the target compound to (Pyridin-2-yl)methanamine highlights the influence of the bromo and methyl groups. The bromine atom at the 5-position simplifies the aromatic region from a complex multiplet system to two distinct doublets. The methyl group at the 6-position introduces a characteristic singlet around 2.4 ppm.

Experimental Protocol for 1H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data, the following experimental protocol is recommended.

1. Sample Preparation [7][8][9][10]

  • Weighing: Accurately weigh 5-10 mg of purified (5-Bromo-6-methylpyridin-2-yl)methanamine.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial. The choice of solvent is critical for ensuring complete dissolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles, as they can adversely affect the magnetic field homogeneity.[10]

  • Capping: Securely cap the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer probe. Perform tuning and shimming procedures to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures proper relaxation of the nuclei between scans.

    • Number of Scans: The number of scans will depend on the sample concentration. For a sufficiently concentrated sample, 16 to 64 scans are usually enough to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

  • Peak Picking and Coupling Constant Measurement: Identify the peak positions and measure the coupling constants (J-values) to aid in structural elucidation.

The following diagram illustrates the general workflow for 1H NMR spectral analysis:

G cluster_workflow 1H NMR Spectral Analysis Workflow SamplePrep Sample Preparation (Dissolution, Internal Standard) DataAcq Data Acquisition (Tuning, Shimming, Parameter Setup) SamplePrep->DataAcq 1. Prepare Sample DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc 2. Acquire FID SpecAnalysis Spectral Analysis (Referencing, Integration, Multiplicity Analysis) DataProc->SpecAnalysis 3. Process Data StructElucid Structure Elucidation & Comparison SpecAnalysis->StructElucid 4. Interpret Spectrum

Caption: Workflow for 1H NMR spectral analysis.

Conclusion

The 1H NMR spectral analysis of (5-Bromo-6-methylpyridin-2-yl)methanamine provides a clear and definitive method for its structural verification. The predicted spectrum, characterized by two aromatic doublets, a methylene singlet, a broad amine singlet, and a methyl singlet, offers a unique fingerprint for the molecule. Comparative analysis with structurally similar compounds further underscores the diagnostic power of 1H NMR in distinguishing subtle structural variations. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality data to support their synthetic and drug discovery efforts.

References

  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. [Link][5][6]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][7]

  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Retrieved from [Link][6]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link][8]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][9]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1561. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Honda, C., et al. (2015). ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in pyridine-d5 (ppm downfield from TMS). ResearchGate. Retrieved from [Link]

  • AIP Publishing. (n.d.). Proton Chemical Shifts of the γ‐Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 14(1), 69-74. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Inorganic chemistry, 53(15), 7939–7949. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • ResearchGate. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chem Help ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis. Retrieved from [Link]

  • Canadian Journal of Chemistry, 59(11), 1689-1697. (n.d.). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II).
  • PubChem. (n.d.). 3-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link][1]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link][2]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • Magnetic Resonance in Chemistry, 54(1), 35-41. (2016).
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

  • CrystEngComm, 15(42), 8569-8576. (2013). The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state.

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Comparative

A Comparative Guide to the LC-MS/MS Fragmentation Analysis of (5-Bromo-6-methylpyridin-2-yl)methanamine

Introduction In the landscape of modern pharmaceutical and chemical research, the unambiguous structural characterization of novel chemical entities is a cornerstone of the development pipeline. (5-Bromo-6-methylpyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical and chemical research, the unambiguous structural characterization of novel chemical entities is a cornerstone of the development pipeline. (5-Bromo-6-methylpyridin-2-yl)methanamine, a substituted pyridine derivative, represents a class of compounds frequently utilized as a versatile building block in the synthesis of more complex, biologically active molecules. Its structural integrity is paramount for ensuring the desired downstream reaction outcomes and final product purity.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the gold standard for the sensitive and specific analysis of such compounds.[1][2] This guide provides an in-depth, expert analysis of the predictable fragmentation patterns of (5-Bromo-6-methylpyridin-2-yl)methanamine under positive-ion electrospray ionization (ESI) conditions. We will explore the causality behind its fragmentation pathways, compare analytical methodologies to optimize its characterization, and provide a robust, self-validating experimental protocol for its analysis.

Part 1: Physicochemical Profile and Ionization Dynamics

Understanding the inherent chemical properties of (5-Bromo-6-methylpyridin-2-yl)methanamine is fundamental to predicting its behavior in a mass spectrometer.

Molecular Structure and Properties:

  • IUPAC Name: (5-Bromo-6-methylpyridin-2-yl)methanamine

  • Molecular Formula: C₇H₉BrN₂

  • Monoisotopic Mass: 199.995 Da (for ⁷⁹Br), 201.993 Da (for ⁸¹Br)

  • Average Molecular Weight: 201.07 g/mol

The structure contains two primary sites susceptible to protonation under typical ESI conditions: the pyridine ring nitrogen and the primary amine of the methanamine side chain. This makes the molecule exceptionally well-suited for positive-ion ESI, where it will readily form a protonated molecular ion, [M+H]⁺.

A critical feature for mass spectrometric analysis is the presence of a bromine atom. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (doublet) of almost equal intensity, separated by approximately 2 m/z units. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.[4][5]

Part 2: Elucidating the Fragmentation Pathways

Upon transmission into the mass spectrometer's collision cell, the protonated molecular ion ([M+H]⁺ at m/z 201.0 and 203.0) undergoes collision-induced dissociation (CID), leading to a series of diagnostic fragment ions. The fragmentation is not random; it follows logical pathways dictated by the principles of chemical stability.

The most probable fragmentation pathways are initiated by cleavage of the most labile bonds, primarily the benzylic-type C-C bond between the pyridine ring and the methanamine side chain.

Proposed Fragmentation Scheme:

G cluster_0 Precursor Ion cluster_1 Pathway A: Benzylic Cleavage cluster_2 Pathway B: Neutral Loss cluster_3 Pathway C: Loss of Bromine M [M+H]⁺ m/z 201.0 / 203.0 C₇H₁₀BrN₂⁺ F1 Fragment A1 (5-Bromo-6-methylpyridin-2-yl)methylium m/z 184.0 / 186.0 C₇H₇BrN⁺ M->F1  -NH₃ (17.0 Da) F2 Fragment B1 (Bromomethyl-pyridinyl)iminium m/z 183.0 / 185.0 C₇H₈BrN⁺ M->F2  -H₂ (2.0 Da) & Rearrangement F3 Fragment C1 m/z 121.1 C₇H₈N₂⁺ F1->F3  -Br• (79.9 Da)

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyridine Methanamines

Introduction: The Critical Role of Purity in Pyridine Methanamine-Based Drug Development Pyridine methanamines are a cornerstone structural motif in a multitude of pharmaceutical compounds, valued for their role in modul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pyridine Methanamine-Based Drug Development

Pyridine methanamines are a cornerstone structural motif in a multitude of pharmaceutical compounds, valued for their role in modulating biological activity and physicochemical properties. As with any active pharmaceutical ingredient (API), establishing unequivocal purity is not merely a regulatory formality but a fundamental pillar of safety and efficacy.[1] The presence of impurities, arising from starting materials, synthetic byproducts, or degradation, can compromise therapeutic performance and patient safety.[2][3]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for pharmaceutical purity analysis, offering high resolution, sensitivity, and precise quantification.[4][5] However, the inherent chemical nature of pyridine methanamines—specifically their basicity and potential for high polarity—presents unique chromatographic challenges, such as poor peak shape and insufficient retention on traditional columns.[6]

This guide provides an in-depth comparison of strategic HPLC method development approaches for the purity analysis of pyridine methanamines. We will move beyond rote protocols to explore the causal relationships behind methodological choices, empowering you to select and develop robust, fit-for-purpose analytical methods.

The Analytical Challenge: Understanding Pyridine Methanamine Chromatography

The primary difficulty in analyzing pyridine methanamines stems from two core properties:

  • Basicity: The pyridine nitrogen (pKa ≈ 5.2) and the methanamine side chain are basic.[7][8] In reversed-phase chromatography, these basic sites can interact with acidic residual silanols on the surface of silica-based columns, leading to significant peak tailing and poor reproducibility.

  • Polarity & Isomerism: These molecules can be highly polar, leading to poor retention on conventional C18 columns. Furthermore, positional isomers, which may possess very similar physicochemical properties, often co-elute, making their separation and quantification challenging.[6][9]

Our method development strategy must directly address these challenges to achieve a reliable separation.

Core Workflow for HPLC Method Development

A systematic approach is crucial for efficient and effective method development. The process begins with understanding the analyte and culminates in a fully validated method ready for routine use.

G cluster_0 Phase 1: Characterization & Planning cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, solubility, UV spectra) B Impurity Profiling (Identify potential impurities: starting materials, isomers, degradants) A->B C Define Analytical Target Profile (ATP) (What must the method achieve?) B->C D Initial Screening (Column, Mobile Phase, pH) C->D Proceed to Development E Optimization (Gradient, Temperature, Flow Rate) D->E F System Suitability Definition E->F G Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) F->G Proceed to Validation H Method Transfer & Routine Use G->H

Caption: General workflow for HPLC method development and validation.

Comparative Analysis of HPLC Strategies

The optimal HPLC strategy is dictated by the specific properties of the target pyridine methanamine and its associated impurities. Below, we compare the most effective approaches.

Strategy 1: Reversed-Phase HPLC (RP-HPLC) with pH Control

RP-HPLC on a C18 column is the workhorse of pharmaceutical analysis. For basic compounds like pyridine methanamines, success hinges on controlling the mobile phase pH to manage analyte ionization and minimize undesirable secondary interactions with the stationary phase.

Causality Behind pH Control: By operating at a low pH (typically 2-3), both the pyridine nitrogen and the side-chain amine are fully protonated. This has two key benefits:

  • Improved Peak Shape: The protonated analyte is repelled by any protonated residual silanols on the silica surface, drastically reducing tailing.

  • Consistent Retention: It ensures a single, stable ionic form of the analyte is present, leading to sharp, reproducible peaks.

G cluster_0 Mid-Range pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 2.5) node_A Silica Surface Si-O⁻ (ionized silanol) node_B Pyridine Methanamine R-NH₂ (partially protonated) node_A:f1->node_B:f1 Ionic Interaction (Causes Tailing) node_C Silica Surface Si-OH (protonated silanol) node_D Pyridine Methanamine R-NH₃⁺ (fully protonated) node_C:f1->node_D:f1 Repulsion (Improves Peak Shape)

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.

Comparative Performance of RP-HPLC Conditions

ParameterCondition ACondition BCondition CRationale & Outcome
Column Standard C18C18 with End-cappingPhenyl-HexylPhenyl-Hexyl: Offers alternative selectivity (π-π interactions) which can be crucial for separating aromatic isomers.[6]
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water10mM Phosphate Buffer, pH 2.8Formic Acid: Preferred for LC-MS compatibility over non-volatile buffers like phosphate. TFA can cause ion suppression.
Mobile Phase B AcetonitrileMethanolAcetonitrileAcetonitrile: Generally provides lower backpressure and better peak efficiency than methanol for these compounds.[9]
Tailing Factor 1.81.41.2Lower pH and better column technology (end-capping) significantly reduce peak tailing.
Resolution (Rs) 1.3 (critical pair)1.8 (critical pair)2.2 (critical pair)The combination of an optimized column and mobile phase provides superior separation of closely eluting impurities.

Experimental Protocol: RP-HPLC Method for Purity

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm or as determined by analyte UV maxima.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent (e.g., 50:50 Water:Acetonitrile). Prepare a working standard at 0.1 mg/mL.

    • Sample Solution: Prepare the sample at a concentration of 1.0 mg/mL in the same diluent.

  • Analysis: Equilibrate the column for at least 15 minutes. Inject a blank, followed by the reference standard and then the sample.

Strategy 2: Alternative Chromatographic Modes

For certain pyridine methanamines, especially those that are highly polar or exist as enantiomers, RP-HPLC may not be sufficient.

Hydrophilic Interaction Liquid Chromatography (HILIC)

  • When to Use: When the analyte and its impurities are very polar and show little to no retention in reversed-phase, even with 100% aqueous mobile phase.

  • Principle: HILIC uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high percentage of organic solvent. It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface.

  • Key Advantage: Provides excellent retention for polar compounds that are unretained in RP-HPLC.

Chiral Chromatography

  • When to Use: When the pyridine methanamine is chiral. Regulatory agencies require the quantification of each enantiomer, as they can have different pharmacological and toxicological profiles.

  • Principle: Utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Key Advantage: The only reliable way to separate and quantify enantiomers. Often requires pre-column derivatization to enhance interaction with the CSP.[11]

High-Level Comparison of Analytical Techniques

While HPLC is the primary tool, other techniques serve complementary roles in purity assessment.

TechniquePrincipleSensitivityThroughputKey Application for Pyridine Methanamines
RP-HPLC Partitioning between a non-polar stationary phase and polar mobile phase.High (ng-pg)HighWorkhorse for purity and impurity quantification. [4][5]
HILIC Partitioning between a polar stationary phase and non-polar mobile phase.High (ng-pg)HighAnalysis of very polar impurities not retained by RP-HPLC.
Chiral HPLC Enantioselective interactions with a chiral stationary phase.High (ng-pg)MediumQuantification of enantiomeric purity. [11]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and liquid/solid stationary phase.Very High (pg-fg)HighAnalysis of volatile impurities or after derivatization to increase volatility.[12][13] Not ideal for non-volatile APIs.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Low (µg-mg)LowStructural confirmation and absolute purity assessment (qNMR). Excellent for identifying unknown impurities without a reference standard.[10]

Decision Framework for Method Selection

Choosing the correct starting point is critical for efficient method development. This logic tree can guide your initial decision.

G A Is the analyte chiral? B Use Chiral HPLC (e.g., Chiralcel OD-H) A->B Yes C Is the analyte or a key impurity poorly retained in RP-HPLC (k' < 1)? A->C No D Consider HILIC C->D Yes F Are isomers (non-enantiomeric) a concern? C->F No E Start with RP-HPLC (C18, low pH mobile phase) F->E No G Screen alternative RP columns (e.g., Phenyl-Hexyl, Embedded Polar Group) F->G Yes

Caption: Decision logic for selecting the initial HPLC strategy.

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[14][15] This is a non-negotiable step for any method used in a regulated environment.[4] Validation provides documented evidence that the method is reliable.[14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16]

  • Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).[16]

Conclusion

Developing a robust HPLC purity method for pyridine methanamines requires a systematic approach grounded in the fundamentals of chromatography. While reversed-phase HPLC with stringent pH control is the dominant strategy, a thorough understanding of alternative approaches like HILIC and chiral chromatography is essential for tackling the diverse challenges presented by these important pharmaceutical building blocks. By pairing a logical development workflow with a comprehensive validation plan, researchers can ensure the generation of accurate and reliable purity data, underpinning the safety and quality of drug development programs.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • IntechOpen. (2019). Emerging Trends in Biogenic Amines Analysis. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]

  • Books. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • PubMed. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • OSTI.gov. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • PubMed. (2008). Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • ScienceDirect. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Available at: [Link]

  • Rsc.org. (n.d.). Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Chemical Purity: A Focus on N-ethyl-4-pyridinemethanamine for Your Formulations. Available at: [Link]

Sources

Comparative

Structural validation of (5-Bromo-6-methylpyridin-2-yl)methanamine using X-ray crystallography

As an application scientist guiding drug development programs, I frequently encounter a critical bottleneck: the rigorous structural validation of sterically crowded, halogenated building blocks. (5-Bromo-6-methylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist guiding drug development programs, I frequently encounter a critical bottleneck: the rigorous structural validation of sterically crowded, halogenated building blocks. (5-Bromo-6-methylpyridin-2-yl)methanamine is a prime example. Featuring a functionalized pyridine core, it serves as an indispensable scaffold in the synthesis of kinase inhibitors and targeted therapeutics.

For regulatory filings, proving the absolute regiochemistry of this precursor—specifically, confirming it is the 5-bromo-6-methyl isomer rather than the structurally similar 6-bromo-5-methyl isomer—is mandatory. While many synthetic chemists default to Nuclear Magnetic Resonance (NMR) spectroscopy, this guide will objectively demonstrate why Single-Crystal X-ray Diffraction (SCXRD) is the superior, and often necessary, modality for validating this specific class of molecules.

The Analytical Challenge: The NMR Illusion

When attempting to validate (5-Bromo-6-methylpyridin-2-yl)methanamine via NMR, the fundamental physics of the molecule work against you.

The bromine atom consists of two naturally occurring isotopes (


 and 

), both of which have a nuclear spin of

. This quadrupolar nature induces rapid

spin-spin relaxation of the directly attached

carbon. Consequently, the

signal for the bromine-bearing carbon undergoes extreme line-broadening, often flattening invisibly into the baseline.

Furthermore, resolving regiochemistry relies on 2D HMBC (Heteronuclear Multiple Bond Correlation) to detect a 3-bond coupling between the


-methyl protons and the 

carbon. Due to the quadrupolar broadening at

, this vital cross-peak is frequently unobservable. This breaks the logical chain of NMR validation, leaving the spatial arrangement ambiguous [1].
X-Ray Crystallography: The Definitive Arbiter

In stark contrast, X-ray crystallography treats the bromine atom as an asset rather than a liability. By probing electron density directly, SCXRD benefits from the high atomic number of Bromine (


). The heavy bromine atom dramatically simplifies the "phase problem" during initial structure solution, enabling an unambiguous, high-resolution mapping of the molecule's spatial coordinates [2].
Table 1: Modality Comparison for Halogenated Pyridine Validation
Validation ModalityResolution of RegiochemistryHeavy-Atom InterferenceSample State & RequirementTurnaround Time
X-ray Crystallography Absolute (Unambiguous spatial mapping)Highly Beneficial (Br dominates phase solution)Single crystal, ~0.1 mm, solidDays to Weeks (Crystallization bottleneck)
NMR Spectroscopy (1D/2D) Inferential (Relies on HMBC correlations)Detrimental (Quadrupolar broadening of C5)~5-10 mg, dissolved in

or

Minutes to Hours
High-Res Mass Spec (HRMS) None (Identifies empirical formula only)Isotope pattern confirms presence of Br< 1 µg, dissolved in solventMinutes
Visualized Decision Architecture

Workflow A Synthesis of (5-Bromo-6-methylpyridin-2-yl)methanamine B HCl Salt Formation (Enhances Lattice Energy) A->B  Purification & Trapping   E NMR Spectroscopy (1H, 13C, HMBC) A->E  Solution-Phase Analysis   C Slow Evaporation (Crystallization) B->C  Solvent: MeOH/Et2O   D X-Ray Diffraction (Mo Kα / Cu Kα) C->D  Single Crystal   F Regiochemical Ambiguity Resolution D->F  Direct Spatial Mapping   E->F  Through-bond correlations (Weak) G Complete Structural Validation F->G  Orthogonal Consensus  

Workflow comparing X-ray and NMR validation modalities for halogenated pyridine derivatives.

Detailed Methodologies: A Self-Validating Protocol

The primary reason researchers abandon SCXRD is the difficulty of crystallization. The following protocol outlines the chemical and thermodynamic causality required to guarantee success.

Part 1: Thermodynamic Trapping via Salt Formation

Causality: The free base of (5-Bromo-6-methylpyridin-2-yl)methanamine is an aliphatic amine. It exists as a low-melting oil that rapidly absorbs atmospheric


 to form carbamates, destroying crystallization efforts. By converting it into a hydrochloride salt, we force ionic interactions that drastically increase the lattice energy, practically ensuring robust crystal packing.
  • Reaction: Dissolve 50 mg of the free base in 2.0 mL of anhydrous diethyl ether.

  • Precipitation: Under an inert atmosphere, add 1.2 equivalents of 2.0 M HCl in ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Self-Validation Checkpoint: Centrifuge the mixture and test the supernatant via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. A lack of primary amine staining in the liquid confirms complete conversion into the insoluble salt.

Part 2: Vapor Diffusion Crystallization

Causality: Rapid solvent evaporation leads to kinetic trapping, yielding microscopic, twinned aggregates useless for diffraction. Vapor diffusion leverages slow thermodynamic equilibrium, allowing the crystal lattice to self-correct during formation.

  • Dissolve the purified HCl salt in a minimum volume of Methanol (the "good" solvent) inside a small 2 mL inner vial.

  • Place the uncapped inner vial inside a larger 20 mL outer vial containing 5 mL of Diethyl Ether (the "antisolvent").

  • Cap the outer vial tightly and leave it completely undisturbed in a vibration-free environment at 4 °C for 72 hours.

  • Self-Validation Checkpoint: Harvest the crystals under a polarizing optical microscope. Extinction of polarized light at sharp 90-degree rotational intervals guarantees the crystal is a singular, continuous lattice rather than a twinned aggregate.

Part 3: SCXRD Data Collection

Causality: We specifically select Molybdenum (


, 

Å) radiation over Copper (

). While Copper radiation produces stronger diffraction intensities for light organic atoms, it severely exacerbates the X-ray absorption coefficient (

) of the heavy Bromine atom [3]. Molybdenum effectively penetrates the sample, minimizing analytical absorption artifacts.
  • Mount a high-quality

    
     mm crystal onto a MiTeGen micro-loop using Paratone-N oil.
    
  • Flash-cool the sample to 100 K using an

    
     cryostream. This minimizes thermal smearing (Debye-Waller factors) and sharpens high-angle reflections.
    
  • Solve the structure using intrinsic phasing methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Checkpoint: Review the internal merging R-factor (

    
    ) during data reduction. An 
    
    
    
    proves that the symmetry-equivalent reflections are consistent and your absorption correction was successful.
Quantitative Benchmarks

When conducting your SCXRD experiments, compare your final metrics against the established industry standards for brominated pyridine building blocks detailed in Table 2.

Table 2: Benchmark Crystallographic Data for Structural Validation
Crystallographic ParameterTarget Value / OutputAnalytical Significance
Space Group Monoclinic /

Standard dense-packing geometry for planar heteroaromatic salts.
Data Collection Temp. 100(2) KValidates that thermal motion has been adequately suppressed.

(Final R index)

(for

)
High precision; mathematically confirms the Br,

, and

positions are absolutely correct.

(All data)

Excellent overall model fit accounting for weak reflections.
Goodness-of-Fit (S)

Self-validates the statistical weighting scheme used during refinement.

By prioritizing X-ray crystallography combined with targeted salt-formation over traditional NMR methodologies, analytical teams can completely eliminate regiochemical ambiguity, drastically accelerating the downstream synthesis of safe and verifiable pharmaceutical agents.

References
  • Title: X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Source: Expert Opinion on Drug Discovery. URL:[Link]

  • Title: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Source: Journal of the American Chemical Society. URL:[Link]

  • Title: Crystal structure of bis(3-bromopyridine-κN)bis(O-ethyl dithiocarbonato-κ2 S,S′)nickel(II). Source: Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

Validation

A Comparative Guide to the Infrared Spectroscopy of Primary Amines and Pyridine Rings

This guide provides an in-depth technical comparison of the infrared (IR) spectroscopy signatures of primary amines and pyridine rings. For researchers in materials science and drug development, the ability to rapidly an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectroscopy signatures of primary amines and pyridine rings. For researchers in materials science and drug development, the ability to rapidly and accurately distinguish between these two nitrogen-containing functional groups is paramount. While both are fundamental moieties in organic chemistry, their vibrational characteristics as probed by IR spectroscopy are distinctly different. This document outlines the theoretical basis for these differences, presents a validated experimental protocol for data acquisition, and offers a clear comparative analysis to aid in structural elucidation.

The Vibrational Basis for Spectroscopic Differentiation

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. The key to differentiating a primary amine (-NH₂) from a pyridine ring lies in the presence or absence of N-H bonds and the unique vibrations of the aromatic heterocyclic system.

Characteristic Peaks of Primary Amines (-NH₂)

The primary amine functional group is defined by a nitrogen atom bonded to two hydrogen atoms and one carbon atom.[1] Its IR spectrum is dominated by the vibrations of the N-H bonds.

  • N-H Stretching Vibrations: This is the most diagnostic region for primary amines. Due to symmetric and asymmetric stretching modes, primary amines uniquely exhibit two distinct bands in the 3500-3300 cm⁻¹ range.[2] The asymmetric stretch occurs at a higher frequency (typically 3400-3500 cm⁻¹), while the symmetric stretch appears at a lower frequency (3300-3400 cm⁻¹).[3] These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols, which appear in a similar region.[4] The presence of this doublet is a hallmark of the -NH₂ group.[5]

  • N-H Bending (Scissoring) Vibration: Primary amines display a medium-to-strong absorption band in the 1650-1580 cm⁻¹ region due to the in-plane scissoring motion of the H-N-H bond angle.[6][7] An important consideration for the analyst is that this peak can appear in the same region as C=C aromatic stretching vibrations, necessitating a holistic examination of the spectrum for confirmation.

  • N-H Wagging Vibration: A characteristically broad and strong band can be observed in the 910-665 cm⁻¹ range, arising from the out-of-plane N-H wagging motion.[6]

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen bond provides a less distinct but still useful peak. For aliphatic amines, this appears as a medium or weak band between 1250-1020 cm⁻¹. In aromatic amines (like aniline), this vibration is stronger and shifted to a higher wavenumber, 1335-1250 cm⁻¹.[6]

Characteristic Peaks of the Pyridine Ring

Pyridine is an aromatic heterocycle containing a tertiary amine nitrogen within the ring system. The most critical differentiating feature is the complete absence of N-H bonds , and therefore, the absence of any N-H stretching, bending, or wagging vibrations.[2][8] Its spectrum is defined by the vibrations of the aromatic ring itself.

  • Aromatic C-H Stretching: Like other aromatic compounds, pyridine exhibits C-H stretching bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9] These are often multiple weak-to-medium sharp peaks.

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of strong, sharp bands in the 1600-1430 cm⁻¹ range.[10] Specifically, ring stretching frequencies for the pyridine molecule are observed in the 1585-990 cm⁻¹ range.[11] These bands are definitive indicators of the aromatic heterocyclic structure.

  • Ring Breathing and Deformation Modes: The entire pyridine ring can undergo "breathing" and other deformation vibrations, which produce characteristic absorptions in the fingerprint region. Key ring modes for pyridine are found near 1030 cm⁻¹ and 990 cm⁻¹.[12]

  • C-H Out-of-Plane Bending: Strong absorption bands resulting from C-H bonds bending out of the plane of the ring are located in the 900-675 cm⁻¹ region.[9] The precise pattern of these bands can provide information about the substitution pattern on the pyridine ring.

Comparative Data Summary

For rapid identification, the following table summarizes the key diagnostic IR absorption bands for primary amines and pyridine rings. The most conclusive evidence comes from analyzing multiple regions of the spectrum. The absence of N-H stretches combined with the presence of aromatic ring stretches is a powerful indicator for a pyridine-like structure.

Vibrational ModePrimary Amine (-NH₂)Pyridine RingCausality & Expert Insight
N-H Stretch Two sharp bands , 3500-3300 cm⁻¹[2][4]Absent Primary Differentiator: The presence of a two-pronged signal is definitive for a primary amine. Its absence is strong evidence against it.
Aromatic C-H Stretch Absent (unless on an aromatic amine)Multiple weak bands, 3100-3000 cm⁻¹[9]Confirms the presence of an aromatic system, a key feature of pyridine.
N-H Bend (Scissoring) Medium-strong band, 1650-1580 cm⁻¹[6]Absent This peak can overlap with aromatic C=C stretches. Always confirm its assignment with the N-H stretching bands.
C=C & C=N Ring Stretch Absent (unless aromatic)Multiple strong bands, 1600-1430 cm⁻¹These are the "fingerprints" of the aromatic heterocyclic ring and are crucial for identifying pyridine.
N-H Wag Broad, strong band, 910-665 cm⁻¹[6]Absent The broad nature of this peak can sometimes make it difficult to assign definitively, but it provides good corroborating evidence.
C-N Stretch 1335-1020 cm⁻¹ (intensity varies)[6]Present within ring modesThis peak is often in the complex fingerprint region and is less diagnostic than the N-H or ring stretching modes.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis of both liquid and solid samples.[13][14]

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe the surface gently with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to dry completely.

    • Causality: A clean crystal is essential for a high-quality, artifact-free spectrum.

    • Run a background spectrum. This scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic response. The instrument software will automatically subtract this background from the sample spectrum.

    • Trustworthiness: A valid background scan is the foundation of a reliable measurement. It must be performed under the same conditions as the sample scan.

  • Sample Application:

    • For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • For Solids: Place a small amount of the solid powder or film onto the crystal. Use the built-in pressure clamp to apply firm, even pressure.

    • Causality: Good contact between the sample and the ATR crystal is critical. The IR beam's evanescent wave only penetrates a few microns into the sample, so intimate contact is required for a strong signal.[15]

  • Data Acquisition:

    • Initiate the sample scan using the instrument's software. Typical parameters for routine analysis are:

      • Spectral Range: 4000-650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)

    • The software will display the background-corrected absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface after analysis using an appropriate solvent to prevent cross-contamination between samples.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean Clean ATR Crystal Background Acquire Background (Scan Air) Clean->Background Ensure clean surface Sample Apply Sample to Crystal Scan Acquire Sample Spectrum (16-32 Scans) Sample->Scan Ensure good contact Process Process Data (Baseline Correction) Scan->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

Conclusion

The differentiation of primary amines and pyridine rings by IR spectroscopy is a straightforward process when a systematic approach is employed. The presence of the characteristic two-pronged N-H stretching signal above 3300 cm⁻¹ and the N-H bending signal around 1600 cm⁻¹ provides unequivocal evidence for a primary amine. Conversely, the complete absence of these signals, coupled with the appearance of aromatic C-H stretches above 3000 cm⁻¹ and strong C=C/C=N ring vibrations between 1600-1430 cm⁻¹, definitively identifies a pyridine ring. By following the validated ATR-FTIR protocol described herein, researchers can confidently and efficiently perform this critical structural determination.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax, Organic Chemistry. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). S.P.C.M.C. Retrieved from [Link]

  • Structural analysis of amines. (2011, June 10). Labmonk. Retrieved from [Link]

  • Organic Nitrogen Compounds II: Primary Amines. (2020, December 20). Spectroscopy Online. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). ResearchGate. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved from [Link]

  • The Infrared Spectra of The Amines. (n.d.). Illinois State University, Department of Chemistry. Retrieved from [Link]

  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). AIP Publishing. Retrieved from [Link]

  • The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. (1958). RSC Publishing. Retrieved from [Link]

  • Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. (2022, August 25). MDPI. Retrieved from [Link]

  • Infrared spectra of pyridine adsorbed at 473 K on fresh SiO 2 , SiO 2... (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared and Raman Spectra of Pyridine N-Oxide. (n.d.). J-STAGE. Retrieved from [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. (2023, July 13). RSC Publishing. Retrieved from [Link]

  • Effects of Hydrogen Bonding on the Ring Stretching Modes of Pyridine. (2006, November 29). ACS Publications. Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). University of Tennessee at Martin. Retrieved from [Link]

  • Vibrational and electronic absorption spectral studies on pyridine-2,6-dicarbonyl dichloride by ab-initio and DFT calculations. (n.d.). Elixir International Journal. Retrieved from [Link]

  • Infrared Ion Spectroscopy of Gaseous [Cu(2,2′-Bipyridine)3]2+: Investigation of Jahn–Teller Elongation Versus Compression. (2025, January 28). ACS Publications. Retrieved from [Link]

  • How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? (n.d.). TutorChase. Retrieved from [Link]

  • Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (n.d.). RSC Publishing. Retrieved from [Link]

  • ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. (n.d.). University of California, Davis. Retrieved from [Link]

  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]

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Comparative

A Researcher's Guide to Differentiating (5-Bromo-6-methylpyridin-2-yl)methanamine from its Regioisomers

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Substituted pyridines are a cornerstone of medicinal chemistry, valued for the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Substituted pyridines are a cornerstone of medicinal chemistry, valued for their versatile roles as scaffolds and pharmacophores.[1] However, their synthesis can often lead to a mixture of regioisomers—molecules with the same chemical formula but different arrangements of substituents on the aromatic ring. These subtle structural differences can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, data-driven comparison of analytical methodologies to unambiguously distinguish the target compound, (5-Bromo-6-methylpyridin-2-yl)methanamine, from its closely related and challenging regioisomers.

The primary challenge in separating and identifying pyridine isomers lies in their very similar physicochemical properties, such as boiling points and polarities, which can make traditional separation methods like fractional distillation inefficient.[2] Therefore, a robust analytical strategy must be employed.

The Prime Suspects: Key Regioisomers of Concern

To illustrate a robust analytical workflow, we will focus on differentiating our target compound from two plausible and structurally similar regioisomers. The selection of these isomers is based on common synthetic pathways where substituent migration or alternative starting materials could lead to their formation.

Compound ID Chemical Name Structure
Target (5-Bromo-6-methylpyridin-2-yl)methanamine

Isomer A (3-Bromo-6-methylpyridin-2-yl)methanamine

Isomer B (5-Bromo-4-methylpyridin-2-yl)methanamine

The Definitive Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive tool for identifying and distinguishing regioisomers.[3][4] By analyzing the chemical environment of each proton and carbon atom, we can piece together the exact substitution pattern on the pyridine ring.

¹H NMR: The Fingerprint of the Aromatic Ring

The key to differentiation lies in the aromatic region of the ¹H NMR spectrum. The chemical shifts (δ) and, more importantly, the coupling constants (J) between adjacent protons provide a unique fingerprint for each isomer.

Expected ¹H NMR Patterns:

Compound H3 Proton H4 Proton H5 Proton Key Differentiator
Target Doublet (d)Doublet (d)-Two doublets with a characteristic meta-coupling constant (³JHH ≈ 8 Hz).
Isomer A -Doublet (d)Doublet (d)Two doublets with a characteristic meta-coupling constant (³JHH ≈ 8 Hz).
Isomer B Singlet (s)-Singlet (s)Two singlets in the aromatic region, as the protons are not adjacent.

Causality Behind the Choices: The number of adjacent protons directly influences the splitting pattern (singlet, doublet, etc.). The magnitude of the coupling constant (J-value) reveals the spatial relationship between protons (ortho, meta, para), which is dictated by the fixed geometry of the pyridine ring.

The Power of Proximity: Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that causes a change in the intensity of an NMR resonance when a spatially close nucleus is irradiated.[5][6] This is an invaluable tool for confirming the relative positions of substituents that are not directly bonded. A 2D NOESY experiment is the most effective way to observe these correlations.[5][6]

Expected Key NOE Correlations:

Compound Irradiated Protons Observed NOE Enhancement Structural Confirmation
Target Methyl (-CH₃)H5-protonConfirms the methyl group is at position 6, adjacent to the bromo-substituted carbon at position 5.
Target Methanamine (-CH₂NH₂)H3-protonConfirms the methanamine group is at position 2, adjacent to the H3 proton.
Isomer A Methyl (-CH₃)H5-protonConfirms the methyl group is at position 6, adjacent to the H5 proton.
Isomer B Methyl (-CH₃)H3-proton and H5-protonConfirms the methyl group is at position 4, flanked by protons at positions 3 and 5.

Workflow for Isomer Identification using NMR

G cluster_0 NMR Analysis Acquire 1H NMR Acquire 1H NMR Two Doublets Two Doublets Acquire 1H NMR->Two Doublets Aromatic Region Two Singlets Two Singlets Acquire 1H NMR->Two Singlets Aromatic Region Acquire NOESY Acquire NOESY Two Doublets->Acquire NOESY Isomer B Identified Isomer B Identified Two Singlets->Isomer B Identified Target Identified Target Identified Acquire NOESY->Target Identified NOE between -CH3 and H5 Isomer A Identified Isomer A Identified Acquire NOESY->Isomer A Identified NOE between -CH3 and H5

Caption: Workflow for differentiating isomers using NMR.

Orthogonal Validation: Chromatographic and Mass Spectrometric Methods

While NMR is definitive, other techniques provide valuable supporting data and are crucial for method validation and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating isomers.[7][8] Due to subtle differences in their polarity and three-dimensional shape, each regioisomer will interact differently with the stationary phase of the HPLC column, resulting in distinct retention times. Mixed-mode chromatography, which utilizes multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), can be particularly effective for separating polar, ionizable compounds like these aminopyridines.[9]

Experimental Protocol: HPLC Separation

  • Column Selection: A mixed-mode column (e.g., C18 with embedded polar groups) is recommended.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 270 nm) is suitable.

  • Optimization: Adjusting the pH of the mobile phase can significantly alter the retention times and selectivity by changing the ionization state of the aminopyridine nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful tool. The isomers will likely have slightly different boiling points, leading to separation on the GC column. The mass spectrometer then provides the molecular weight and a fragmentation pattern.

While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ. The positions of the bromo and methyl groups can influence the stability of the resulting fragments. For instance, the loss of a bromine radical or a methyl radical from different positions could lead to fragment ions of varying abundance, providing another layer of structural evidence. A key characteristic to look for in the mass spectrum is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), which will result in a distinctive M and M+2 peak pattern.[10]

Diagram of Key Differentiating Factors

G Target (5-Bromo-6-methylpyridin-2-yl)methanamine (Target) 1H NMR: 2 doublets NOESY: -CH3 to H5 HPLC: Unique tR IsomerA (3-Bromo-6-methylpyridin-2-yl)methanamine (Isomer A) 1H NMR: 2 doublets NOESY: -CH3 to H5 HPLC: Unique tR Target->IsomerA Different NOE from -CH2NH2 IsomerB (5-Bromo-4-methylpyridin-2-yl)methanamine (Isomer B) 1H NMR: 2 singlets NOESY: -CH3 to H3 & H5 HPLC: Unique tR Target->IsomerB Different Splitting Pattern IsomerA->IsomerB Different Splitting Pattern

Caption: Key analytical differences between the regioisomers.

Conclusion

The unambiguous structural elucidation of regioisomers like (5-Bromo-6-methylpyridin-2-yl)methanamine is a critical step in drug discovery and development. While chromatographic methods are excellent for separation, they do not provide definitive structural information on their own. A multi-pronged approach, anchored by the detailed structural insights from 1D and 2D NMR spectroscopy, is the gold standard. By carefully analyzing coupling constants and through-space NOE correlations, researchers can confidently assign the correct structure, ensuring the integrity and safety of their chemical matter.

References

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • Duddeck, H. Structure Elucidation By NMR In Organic Chemistry. Available from: [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available from: [Link]

  • Scilit. The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Available from: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available from: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0295450). Available from: [Link]

  • Taylor & Francis Online. The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine: Molecular Physics. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. Available from: [Link]

  • Wikipedia. Nuclear Overhauser effect. Available from: [Link]

  • PMC. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Available from: [Link]

  • AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (5-Bromo-6-methylpyridin-2-yl)methanamine

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5-Bromo-6-methylpyridin-2-yl)methanamine. As a halogenated pyridine derivative, this compound requires meticulous manageme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5-Bromo-6-methylpyridin-2-yl)methanamine. As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed for immediate application by researchers, scientists, and drug development professionals.

Core Safety & Disposal Synopsis

For immediate reference, the following table summarizes the critical safety and disposal parameters for (5-Bromo-6-methylpyridin-2-yl)methanamine.

ParameterGuidelineJustification & Source
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Potential Respiratory Irritation (Category 3).Based on data for structurally analogous compounds like 5-bromo-6-methylpyridin-2-amine and other brominated pyridines.[1][2][3][4]
Required PPE Chemical splash goggles, nitrile gloves, lab coat.Essential for preventing skin and eye contact, which are the primary routes of exposure leading to irritation.[1][3]
On-Site Storage Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container.Prevents degradation and accidental release. Standard practice for chemical reagents.[1][5]
Waste Classification Halogenated Organic Hazardous Waste .The presence of bromine necessitates segregation from non-halogenated solvents to ensure proper treatment during disposal, typically via high-temperature incineration.[6]
Disposal "Do's" Segregate waste, use labeled and sealed containers, and transfer to a licensed hazardous waste disposal company.Ensures regulatory compliance and prevents dangerous chemical reactions.[7]
Disposal "Don'ts" DO NOT dispose of down the drain or in regular trash. DO NOT mix with non-halogenated or incompatible waste streams.Prevents environmental contamination and potential reactions in the sewer system. This is a primary tenet of the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Hazard Profile and Risk Assessment

The primary risks associated with this compound are:

  • Dermal and Ocular Exposure: Direct contact can lead to significant irritation.

  • Inhalation: While it is a solid, aerosolized dust may cause respiratory tract irritation[1].

  • Environmental: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Regulations strictly limit the release of such substances into waterways[10].

All handling should occur within a chemical fume hood to mitigate inhalation risks.

On-Site Waste Management: Pre-Disposal Protocol

Proper management begins at the point of generation. Adherence to these steps is critical for ensuring safety and regulatory compliance.

Step 1: Waste Segregation

The causality behind waste segregation is rooted in both safety and disposal logistics. Mixing incompatible chemicals can cause violent reactions, while mixing different waste streams (e.g., halogenated and non-halogenated) complicates and increases the cost of disposal.

  • Action: Immediately classify any waste containing (5-Bromo-6-methylpyridin-2-yl)methanamine, including contaminated consumables like gloves, weigh boats, and pipette tips, as Halogenated Organic Waste .

  • Rationale: Disposal facilities use different processes for halogenated compounds. Incineration of halogenated waste requires specialized scrubbers to neutralize acidic gases (like HBr) that are produced. Mixing with non-halogenated streams can damage equipment and violate disposal permits[6].

Step 2: Container Selection and Labeling

The waste container is the primary barrier against environmental release and personnel exposure.

  • Action: Use a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap[7][8]. Ensure the container is in good condition, free from cracks or damage.

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste "

    • The full chemical name: (5-Bromo-6-methylpyridin-2-yl)methanamine

    • Known Hazards: "Skin Irritant," "Eye Irritant"

    • Accumulation Start Date (The date the first drop of waste is added)

    • The laboratory or principal investigator's name.

  • Rationale: Proper labeling is a requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA. It ensures that anyone handling the container is aware of its contents and associated dangers, and it is crucial for proper tracking and disposal[7][8][9].

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe management and disposal of (5-Bromo-6-methylpyridin-2-yl)methanamine waste.

G Disposal Workflow for (5-Bromo-6-methylpyridin-2-yl)methanamine start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision_spill Spill Occurred? ppe->decision_spill spill_protocol Execute Spill Protocol: 1. Evacuate Area 2. Contain with Inert Absorbent 3. Collect into Waste Container decision_spill->spill_protocol Yes collect_waste Collect Waste in Designated 'Halogenated Organic Waste' Container decision_spill->collect_waste No spill_protocol->collect_waste decision_full Container Full? collect_waste->decision_full seal_label Securely Seal and Finalize Waste Label decision_full->seal_label Yes storage Move to Designated Hazardous Waste Storage Area decision_full->storage No, continue accumulation seal_label->storage contact_ehs Contact Institutional EHS or Approved Waste Contractor for Pickup storage->contact_ehs end_node Waste Collected by Certified Handler contact_ehs->end_node

Caption: Disposal workflow for (5-Bromo-6-methylpyridin-2-yl)methanamine.

Step-by-Step Final Disposal Protocol

This protocol covers the final steps for preparing waste for collection.

  • Waste Collection: Carefully transfer all waste materials, including the neat compound, solutions, and contaminated labware, into the designated and pre-labeled Halogenated Organic Waste container. Use a funnel for liquids to prevent spills and do not overfill the container, leaving at least 10% headspace for expansion[6].

  • Container Sealing and Finalization: Once the container is full or the experiment is complete, securely fasten the cap. Ensure the waste label is complete, legible, and accurate.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area, as dictated by your institution's policy[11][12]. This area must be well-ventilated and provide secondary containment to capture any potential leaks.

  • Arrange for Pickup: Contact your institution’s Environmental Health & Safety (EHS) department or a contracted professional hazardous waste disposal company to schedule a pickup. Provide them with the exact details from the waste label.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as this is often a regulatory requirement[8].

Emergency Procedures for Spills and Exposure

Spill Management:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container[1][9].

  • Clean the spill area thoroughly.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[5].

Regulatory Framework

In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [8]. Academic laboratories may operate under the alternative Subpart K regulations, which provide more operational flexibility while maintaining stringent safety standards[12][13]. It is crucial to operate in accordance with federal, state, and institutional policies. Always consult your local EHS department for specific guidance.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-6-methylpyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Bromo-6-methylpyridin-2-yl)methanamine
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